Benzoyl isocyanate
説明
Structure
3D Structure
特性
IUPAC Name |
benzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMYITPCOQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196249 | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-33-0 | |
| Record name | Benzoyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW47ZKR2X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzoyl isocyanate from benzoyl chloride, a critical intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, and includes quantitative data to facilitate reproducibility and process optimization.
Introduction
This compound is a highly reactive organic compound widely utilized as a precursor in the synthesis of various biologically active molecules, including urea derivatives, carbamates, and other heterocyclic compounds. Its efficient synthesis is of paramount importance for drug discovery and development. The most common and industrially viable method for preparing this compound involves the reaction of benzoyl chloride with a cyanate salt. This guide focuses on this key transformation, providing detailed insights into reaction conditions, catalysis, and product isolation.
Synthetic Methodologies
The primary route for the synthesis of this compound from benzoyl chloride is the nucleophilic substitution reaction with a cyanate salt, typically sodium cyanate (NaOCN) or potassium cyanate (KOCN). The reaction can be performed with or without a catalyst, although the use of a catalyst is shown to significantly improve reaction rates and yields.
A notable advancement in this synthesis is the use of a composite catalyst system comprising a Lewis acid and an acid such as p-toluenesulfonic acid.[1] This catalytic system enhances the electrophilicity of the benzoyl chloride and facilitates the displacement of the chloride ion by the cyanate anion.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from benzoyl chloride.
Catalytic Synthesis of this compound using a Composite Catalyst[1]
This protocol is based on a patented procedure that employs a composite catalyst of zinc chloride and p-toluenesulfonic acid.
Reagents:
-
Benzoyl chloride (0.1 mol)
-
Sodium cyanate (0.13 mol)
-
Zinc chloride (0.03 mol)
-
p-Toluenesulfonic acid (1.0 g)
-
Diethylene glycol dimethyl ether (50 g)
Procedure:
-
In a reaction kettle, combine sodium cyanate (8.45 g, 0.13 mol), zinc chloride (4 g, 0.03 mol), p-toluenesulfonic acid (1.0 g), and diethylene glycol dimethyl ether (50 g).
-
Stir the mixture and maintain the temperature at 40-50 °C.
-
Slowly add benzoyl chloride (14 g, 0.1 mol) dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 60 °C and maintain it for 6.5 hours to allow the reaction to proceed to completion.
-
After the reaction period, remove the solvent by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Synthesis of Substituted Benzoyl Isocyanates
The above protocol can be adapted for the synthesis of substituted benzoyl isocyanates. The following examples from the same patent demonstrate the versatility of the method.
Example 1: Synthesis of o-Chlorothis compound [1]
-
Reactants: o-Chlorobenzoyl chloride (0.5 mol), Sodium cyanate (0.65 mol), Zinc chloride (0.05 mol), p-Toluenesulfonic acid (15 g), Chlorobenzene (200 g).
-
Procedure: Similar to the protocol above, with the dropwise addition of o-chlorobenzoyl chloride at 40-50 °C, followed by heating at 60 °C for 8 hours.
Example 2: Synthesis of 2,6-Difluorothis compound [1]
-
Reactants: 2,6-Difluorobenzoyl chloride, Sodium cyanate, Zinc chloride, p-Toluenesulfonic acid, Chlorobenzene.
-
Procedure: The reaction is carried out for 8 hours at 60 °C after the dropwise addition of the benzoyl chloride derivative.
Data Presentation
The following tables summarize the quantitative data from the cited experimental protocols for the synthesis of this compound and its derivatives.
| Product | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Diethylene glycol dimethyl ether | 60 | 6.5 | 92.8 | 99.9 |
| o-Chlorothis compound | o-Chlorobenzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Chlorobenzene | 60 | 8 | 89.22 | 99.0 |
| 2,6-Difluorothis compound | 2,6-Difluorobenzoyl chloride, Sodium cyanate | ZnCl₂, p-toluenesulfonic acid | Chlorobenzene | 60 | 8 | 91.75 | 99.5 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from benzoyl chloride.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism
The following diagram illustrates the proposed logical relationship in the catalyzed reaction mechanism.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis.
References
Green Synthesis of Benzoyl Isocyanate: A Technical Guide to Phosgene-Free Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoyl isocyanate, a crucial intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on the use of highly toxic and corrosive phosgene. Growing concerns for environmental safety and the principles of green chemistry have spurred the development of safer, more sustainable alternatives. This technical guide provides an in-depth overview of key phosgene-free methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and process diagrams to facilitate their adoption in research and development.
Introduction to Phosgene-Free Isocyanate Synthesis
The conventional route to isocyanates involves the reaction of a primary amine with phosgene, a process that is efficient but poses significant health and environmental risks.[1][2] The drive towards greener chemical processes has led to the exploration of several alternative pathways that eliminate the need for phosgene. These methods often utilize less hazardous reagents, employ catalytic systems, and aim for higher atom economy and reduced waste generation.[3] This guide focuses on practical, phosgene-free methods applicable to the synthesis of this compound, a key building block for various bioactive molecules.
Key Phosgene-Free Synthetic Routes
Several innovative methods have emerged as viable alternatives to phosgenation for the synthesis of this compound. The most promising of these include the reaction of benzoyl chloride with cyanate salts, the Curtius rearrangement of benzoyl azide, and the reaction of benzamide with oxalyl chloride. Other notable green approaches, such as reductive and oxidative carbonylation, are also discussed.
Synthesis from Benzoyl Chloride and Sodium Cyanate
This method represents a direct and greener approach, avoiding highly toxic reagents. The reaction is typically catalyzed by a composite catalyst to enhance yield and selectivity. A notable advantage is the suppression of side reactions, such as the formation of benzonitrile.[4]
Experimental Protocol:
-
Materials: Substituted benzoyl chloride, sodium cyanate, zinc chloride, p-toluenesulfonic acid, and an organic solvent (e.g., chlorobenzene).[4]
-
Procedure:
-
In a reaction vessel, combine sodium cyanate (1.3 equivalents), zinc chloride (0.1 equivalents), p-toluenesulfonic acid, and chlorobenzene.[4]
-
Control the temperature of the mixture to between 40-50 °C.[4]
-
Begin the dropwise addition of the substituted benzoyl chloride (1 equivalent).[4]
-
After the addition is complete, raise the temperature to 60 °C and maintain for 8 hours to allow the reaction to proceed to completion.[4]
-
Upon completion, remove the solvent by distillation under reduced pressure.[4]
-
The crude product is then purified by continuous reduced pressure distillation to yield the substituted this compound.[4]
-
Quantitative Data Summary:
| Reactant (Substituted Benzoyl Chloride) | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| o-chlorobenzoyl chloride | ZnCl2 / p-toluenesulfonic acid | Chlorobenzene | 40-60 °C (addition), 60 °C (reaction) | 8 | 89.22 | 99.0 | [4] |
Logical Relationship of Catalysis:
Caption: Synergistic catalysis in this compound synthesis.
Curtius Rearrangement of Benzoyl Azide
The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[5][6][7] This thermal decomposition reaction proceeds with the loss of nitrogen gas and can be performed under relatively mild conditions, making it a valuable tool in modern drug discovery.[8] A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to avoid the isolation of potentially explosive acyl azides.[8][9]
Experimental Protocol (One-Pot Procedure):
-
Materials: Benzoic acid, triethylamine (Et3N), diphenylphosphoryl azide (DPPA), and a suitable solvent (e.g., toluene).[9]
-
Procedure:
-
Dissolve benzoic acid (1 equivalent) in toluene in a reaction flask.[9]
-
Add triethylamine (3 equivalents) and diphenylphosphoryl azide (1.5 equivalents) to the stirred solution at room temperature.[9]
-
After stirring for 30 minutes at room temperature, heat the mixture to reflux for 2 hours. This will form the this compound in solution.[9]
-
The resulting this compound solution can be used directly for subsequent reactions (e.g., trapping with an alcohol to form a carbamate) or isolated if desired.[9]
-
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Product (if trapped) | Yield (%) | Reference |
| Carboxylic Acid | Et3N, DPPA, Allyl Alcohol, DMAP | Toluene | Reflux, then 95 °C | 2, then 14 | Allyl Carbamate | 75 | [9] |
Reaction Pathway Diagram:
Caption: Curtius rearrangement pathway for this compound synthesis.
Synthesis from Benzamide and Oxalyl Chloride
This method provides a route to acyl isocyanates by reacting an amide with oxalyl chloride.[10][11] While it avoids the use of phosgene, oxalyl chloride is also a corrosive and moisture-sensitive reagent. However, it is often more manageable in a laboratory setting than gaseous phosgene. The reaction can be exothermic and may require careful temperature control.[10]
Experimental Protocol:
-
Materials: Benzamide, oxalyl chloride, and a dry, aprotic solvent (e.g., dichloromethane).[10]
-
Procedure:
-
Prepare a solution or suspension of benzamide (1 equivalent) in dichloromethane in a reaction flask equipped with a stirrer and under an inert atmosphere.[10]
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred mixture. The temperature may rise and should be monitored.[10]
-
After the addition is complete, continue stirring at room temperature until gas evolution ceases.
-
The resulting solution contains this compound. The solvent and any excess oxalyl chloride can be removed under reduced pressure if isolation is required.[10]
-
Quantitative Data Summary:
| Reactant | Reagent | Solvent | Temperature | Outcome | Reference |
| Benzamide (0.3 mol) | Oxalyl Chloride (0.33 mol) | Dichloromethane | 19.6 °C to 30.5 °C | 88.6% transformation to this compound | [10] |
Other Promising Green Synthetic Strategies
Beyond the detailed protocols above, several other phosgene-free methodologies are under active investigation and show promise for the green synthesis of isocyanates.
-
Reductive Carbonylation of Nitroaromatics: This approach involves the palladium-catalyzed reaction of a nitro compound with carbon monoxide to directly form the isocyanate.[12][13][14] This method is highly atom-economical. For example, nitrobenzene can be converted to phenyl isocyanate with high conversion rates using a PdCl2 and alkylimidazole catalyst system.[14]
-
Oxidative Carbonylation of Amides: This strategy employs a transition metal catalyst, such as rhodium or nickel, to achieve the carbonylation of amides via C-H/N-H activation.[15][16] While direct synthesis of this compound via this route is still under development, the synthesis of related cyclic imides from benzamides demonstrates the potential of this approach.[15]
-
Use of Dimethyl Carbonate (DMC): Dimethyl carbonate is considered a green reagent, being a non-toxic alternative to phosgene for carbonylation reactions. The synthesis of isocyanates from amines and DMC typically proceeds in two steps: the formation of a carbamate intermediate, followed by its thermal decomposition to the isocyanate.[17][18] This route is particularly attractive for large-scale industrial applications due to its favorable safety and environmental profile.[18]
General Experimental Workflow:
Caption: General workflow for green synthesis of this compound.
Conclusion
The development of green synthetic routes to this compound is a critical step towards a more sustainable chemical industry. The methods outlined in this guide, including the use of cyanate salts, the Curtius rearrangement, and alternatives like reductive carbonylation, offer viable and safer alternatives to traditional phosgene-based processes. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers and drug development professionals to adopt these greener methodologies, fostering innovation while prioritizing safety and environmental responsibility.
References
- 1. Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry - American Chemical Society [acs.digitellinc.com]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate Research: Progress in Green Chemistry Applications [eureka.patsnap.com]
- 4. CN111004150B - Synthesis method of substituted this compound - Google Patents [patents.google.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 10. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 11. The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ukessays.com [ukessays.com]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides with Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative C-H/N-H Carbonylation of Benzamide by Nickel Catalysis with CO as the Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. syxbsyjg.com [syxbsyjg.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of benzoyl isocyanate through the Curtius rearrangement of benzoyl azide. It covers the core reaction mechanism, detailed experimental protocols for the synthesis of the precursor and the final product, and relevant quantitative data.
Core Mechanism: The Curtius Rearrangement
The Curtius rearrangement is a well-established thermal decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[1] While initially thought to proceed through a two-step process involving a nitrene intermediate, current research indicates that the thermal rearrangement is a concerted process.[1] In this concerted mechanism, the migration of the R-group (in this case, the phenyl group) occurs simultaneously with the expulsion of nitrogen gas, thus avoiding the formation of a discrete acyl nitrene intermediate.[1] This migration happens with full retention of the configuration at the migrating group.[1]
The overall transformation for the synthesis of this compound is a two-step process starting from benzoyl chloride:
-
Formation of Benzoyl Azide: Benzoyl chloride is reacted with an azide salt, typically sodium azide, to form the intermediate benzoyl azide.
-
Curtius Rearrangement: The isolated benzoyl azide is then heated, leading to the rearrangement and formation of this compound and nitrogen gas.
Experimental Protocols
Synthesis of Benzoyl Azide
This protocol is adapted from a procedure for the preparation of benzoyl azide from benzoyl chloride and sodium azide.
Materials:
-
Benzoyl chloride
-
Sodium azide
-
Acetone
-
Distilled water
-
Crushed ice
Procedure:
-
Prepare a solution of 37 g (0.57 mol) of sodium azide in 100 ml of distilled water and cool it to 0°C.
-
In a separate flask, prepare a solution of 70 g (0.50 mol) of benzoyl chloride in 125 ml of acetone and cool it to 0°C.
-
Add the cold sodium azide solution to the cold benzoyl chloride solution.
-
Maintain the reaction mixture at 0°C and shake it occasionally over a period of 30 minutes.
-
Separate the organic layer and pour it onto crushed ice.
-
The precipitated benzoyl azide is collected by filtration.
-
Recrystallize the crude benzoyl azide from a mixture of acetone and water to yield the purified product. A yield of 47% has been reported for this procedure.
Synthesis of this compound via Thermal Decomposition of Benzoyl Azide
This protocol is a generalized procedure based on the principles of the Curtius rearrangement and the physical properties of this compound. The thermal decomposition of the acyl azide should be conducted with caution due to the evolution of nitrogen gas and the potentially explosive nature of acyl azides.
Materials:
-
Purified benzoyl azide
-
An appropriate high-boiling inert solvent (e.g., o-dichlorobenzene) is optional but can help control the reaction temperature.
Procedure:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, place the purified benzoyl azide. If using a solvent, add it at this stage.
-
Slowly heat the flask with stirring under a nitrogen atmosphere. The temperature required for the decomposition of benzoyl azide is typically in the range of 60 to 150°C.[2] It is advisable to monitor the reaction by IR spectroscopy, looking for the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2245 cm⁻¹).
-
Once the rearrangement is complete (indicated by the cessation of nitrogen evolution and spectroscopic analysis), the crude this compound can be purified.
-
Purification is achieved by vacuum distillation. This compound has a boiling point of 94-96 °C at 21 mmHg.[3] The distillation apparatus should be dry, and moisture must be excluded as this compound is reactive towards water.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Benzoyl Azide Synthesis | ||
| Yield | 47% | |
| This compound Properties | ||
| Boiling Point | 94-96 °C / 21 mmHg | [3] |
| Density | 1.171 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5514 | [3] |
| Curtius Rearrangement | ||
| Decomposition Temperature | 60 - 150°C | [2] |
Visualizations
Reaction Mechanism
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
The Staudinger-Aza Wittig Reaction: A Comprehensive Guide to Isocyanate Formation for Pharmaceutical and Chemical Research
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and milder methods for the synthesis of isocyanates, crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers, has led to a renewed interest in the Staudinger-Aza Wittig reaction. This technical guide provides an in-depth exploration of this powerful transformation, offering a detailed overview of its mechanism, practical experimental protocols, and a summary of its substrate scope and yields. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing the necessary information to effectively implement this reaction in their work.
Core Principles: Mechanism of the Staudinger-Aza Wittig Reaction for Isocyanate Formation
The Staudinger-Aza Wittig reaction for isocyanate synthesis is a two-step process that begins with the Staudinger reaction, the reaction of an organic azide with a phosphine (typically triphenylphosphine), to form an aza-ylide, also known as an iminophosphorane.[1] In the second step, the Aza-Wittig reaction, this intermediate reacts with carbon dioxide to furnish the corresponding isocyanate and triphenylphosphine oxide.[1][2]
A key advantage of this methodology is the avoidance of highly toxic and corrosive reagents like phosgene, which is traditionally used for isocyanate production.[1] The use of carbon dioxide, an abundant and non-toxic C1 source, positions this reaction as a greener alternative.[1]
To streamline the process and facilitate purification, polymer-supported phosphines are often employed. This modification allows for the simple filtration of the phosphine oxide byproduct, which can be challenging to remove from the reaction mixture.[1]
Below is a diagram illustrating the reaction mechanism:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the organic azide starting material and the subsequent Staudinger-Aza Wittig reaction to form the isocyanate.
Synthesis of Organic Azides from Alkyl/Benzyl Halides
A common route to the organic azide precursors is through the nucleophilic substitution of an alkyl or benzyl halide with sodium azide.
Protocol: Synthesis of Benzyl Azide
This protocol is adapted from a standard procedure for the synthesis of benzyl azide from benzyl bromide.[3][4]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (Note: this may be an exothermic process).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield benzyl azide.
Quantitative Data for Benzyl Azide Synthesis:
| Benzyl Bromide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [4] |
| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [3] |
| 584 | 1169 | DMSO | Room Temperature | 5 | 99 | [3] |
| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99 | [3] |
Microwave-Assisted Staudinger-Aza Wittig Reaction for Isocyanate Formation
The use of microwave irradiation can significantly accelerate the reaction rate.[1] The following is a general protocol for the synthesis of isocyanates from organic azides using a polymer-supported phosphine.
Materials:
-
Organic azide
-
Polymer-supported diphenylphosphine (PS-PPh₂)
-
Acetonitrile (MeCN)
-
Carbon dioxide (CO₂)
Procedure:
-
In a microwave reactor vessel, combine the organic azide (1.0 eq.) and polymer-supported diphenylphosphine (1.5 eq.) in acetonitrile.
-
Pressurize the vessel with carbon dioxide to 14.5 bar.
-
Irradiate the mixture in a microwave reactor at 50 °C for the specified time (typically 1.5 - 4 hours).
-
After cooling, the reaction mixture containing the isocyanate can be used directly in the next step or the polymer-supported phosphine oxide can be removed by filtration.
Substrate Scope and Quantitative Data
The Staudinger-Aza Wittig reaction is compatible with a range of functional groups and has been successfully applied to various primary and secondary alkyl and benzyl azides.[1] The following tables summarize the quantitative data for the formation of isocyanates, which are subsequently converted to urea derivatives.
Table 1: One-Pot Microwave-Assisted Synthesis of Urea Derivatives via Isocyanate Intermediates [1]
| Entry | Starting Alkyl Bromide | Amine | Product | Yield (%) |
| 1 | Benzyl bromide | (±)-1-Phenylethylamine | N-Benzyl-N'-(1-phenylethyl)urea | 95 |
| 2 | 4-Methoxybenzyl bromide | (±)-1-Phenylethylamine | N-(4-Methoxybenzyl)-N'-(1-phenylethyl)urea | 98 |
| 3 | 2-Bromoacetamide | (±)-1-Phenylethylamine | N-Carbamoylmethyl-N'-(1-phenylethyl)urea | 82 |
| 4 | Ethyl 2-bromoacetate | (±)-1-Phenylethylamine | N-(Ethoxycarbonylmethyl)-N'-(1-phenylethyl)urea | 97 |
| 5 | 1-Bromobutane | Benzylamine | N-Butyl-N'-benzylurea | 96 |
| 6 | Allyl bromide | Benzylamine | N-Allyl-N'-benzylurea | 94 |
Reactions were carried out in a microwave reactor: alkyl bromide, NaN₃ (2 equiv), MeCN, 95 °C, 3 h; then PS-PPh₂ (1.5 equiv), CO₂ (14.5 bar), amine (2 equiv), at 50 °C for 1.5 h then 70 °C for 3 h. Yields are isolated yields.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the one-pot synthesis of urea derivatives via the Staudinger-Aza Wittig reaction is depicted in the following diagram.
Conclusion
The Staudinger-Aza Wittig reaction for isocyanate formation represents a valuable and versatile tool for organic chemists, particularly in the fields of drug discovery and development. Its mild reaction conditions, compatibility with a range of functional groups, and the use of a green reagent in carbon dioxide make it an attractive alternative to traditional methods. The use of polymer-supported reagents and microwave-assisted synthesis further enhances its efficiency and practicality. This guide provides the foundational knowledge and practical protocols to encourage the broader adoption of this important transformation.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Spectroscopic Characterization of Benzoyl Isocyanate Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize adducts of benzoyl isocyanate. This compound is a reactive chemical intermediate that readily forms adducts with a variety of nucleophiles, including alcohols, amines, and thiols. The resulting products, which include carbamates (urethanes), ureas, and thiocarbamates, are of significant interest in organic synthesis, medicinal chemistry, and materials science. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and properties of these adducts.
This guide details the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—for representative this compound adducts. It also provides generalized experimental protocols for the synthesis and spectroscopic analysis of these compounds, intended to serve as a practical resource for laboratory work.
Spectroscopic Data of this compound Adducts
The following tables summarize the key spectroscopic data for adducts of this compound with various nucleophiles. The data has been compiled from available literature and is intended to be a comparative reference.
Urethane Adducts (from Alcohols)
The reaction of this compound with an alcohol yields a benzoylcarbamate (a type of urethane). As a representative example, spectroscopic data for benzyl carbamate, a closely related analog, is presented here.
Table 1: Spectroscopic Data for Benzyl Carbamate
| Spectroscopic Technique | Functional Group/Proton | Observed Value |
| ¹H NMR (400 MHz, CDCl₃) | -NH₂ | 4.913 ppm (brs) |
| -CH₂- | 5.108 ppm (s, 2H) | |
| Aromatic H | 7.391-7.455 ppm (m, 3H), 7.541-7.559 ppm (d, J=7.2 Hz, 2H) | |
| IR (KBr) | N-H stretch | 3422-3332 cm⁻¹ |
| C=O stretch | 1694 cm⁻¹ | |
| N-H bend | 1610 cm⁻¹ | |
| C-N stretch | 1346 cm⁻¹ | |
| C-O stretch | 1068 cm⁻¹ | |
| Mass Spectrometry (EI) | [M]⁺ | 151.06 m/z |
Data for Benzyl Carbamate is sourced from supporting information provided by The Royal Society of Chemistry.[1]
Urea Adducts (from Amines)
This compound reacts with primary and secondary amines to form N-benzoylureas. The spectroscopic characteristics of these adducts are well-defined.
Table 2: Spectroscopic Data for N,N'-Disubstituted N-Benzoylureas
| Spectroscopic Technique | Functional Group/Proton/Carbon | Observed Value Range |
| ¹H NMR (DMSO-d₆) | N-H (benzoyl) | ~12.4 ppm (s, 1H) |
| N-H (substituent) | ~11.5 ppm (s, 1H) | |
| Aromatic H (benzoyl) | 7.4 - 8.1 ppm (m) | |
| Aromatic H (substituent) | 7.0 - 8.0 ppm (m) | |
| ¹³C NMR (DMSO-d₆) | C=O (benzoyl) | ~167.6 ppm |
| C=O (urea) | ~178.1 ppm | |
| Aromatic C (benzoyl) | 127 - 142 ppm | |
| Aromatic C (substituent) | 128 - 153 ppm | |
| IR (KBr) | N-H stretch | 3222-3396 cm⁻¹ |
| C=O stretch | 1673-1691 cm⁻¹ |
Data compiled from studies on various N-benzoylurea derivatives.[1][2][3]
Thiocarbamate Adducts (from Thiols)
The reaction of this compound with thiols produces N-benzoylthiocarbamates. These compounds have distinct spectroscopic features, particularly in the IR spectrum due to the C=S bond.
Table 3: Spectroscopic Data for N-Benzoylthiourea Derivatives
| Spectroscopic Technique | Functional Group/Proton/Carbon | Observed Value Range |
| ¹H NMR (DMSO-d₆) | N-H (benzoyl) | ~12.9 ppm (s, 1H) |
| N-H (substituent) | ~10.3-11.9 ppm (s, 1H) | |
| Aromatic H (benzoyl) | 7.9 - 8.0 ppm (m) | |
| Aromatic H (substituent) | 7.3 - 8.3 ppm (m) | |
| ¹³C NMR (DMSO-d₆) | C=O (benzoyl) | ~165.7 ppm |
| C=S (thiourea) | ~178.2 ppm | |
| Aromatic C (benzoyl) | 127 - 143 ppm | |
| Aromatic C (substituent) | 102 - 160 ppm | |
| IR (KBr) | N-H stretch | 3186-3302 cm⁻¹ |
| C=O stretch | 1666-1712 cm⁻¹ | |
| C=S stretch | ~1512 cm⁻¹ | |
| Mass Spectrometry (ESI) | [M+1]⁺ | Consistent with calculated molecular weight |
Data compiled from studies on various benzoylthiourea derivatives.[4]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound adducts. Researchers should adapt these methods based on the specific reactivity and properties of the starting materials.
General Synthesis of this compound Adducts
Materials:
-
This compound (or benzoyl chloride and a cyanate salt for in situ generation)
-
Nucleophile (alcohol, amine, or thiol)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Base (for reactions with amine or thiol hydrochlorides, e.g., triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle (if required)
Procedure:
-
Dissolve the nucleophile in an appropriate volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
If the nucleophile is a salt, add one equivalent of a non-nucleophilic base.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of this compound (typically 1.0-1.1 equivalents) in the same anhydrous solvent to the stirred solution of the nucleophile.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture may be worked up by washing with dilute acid (e.g., 1M HCl) and/or brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization or column chromatography.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the adduct.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Instrumentation: Record the IR spectrum on an FTIR spectrometer.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H, C=O, and C=S stretches, to confirm the formation of the adduct.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Analysis: Determine the molecular weight of the adduct from the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). Analyze the fragmentation pattern to further confirm the structure.
2.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the adduct in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: Record the UV-Vis spectrum using a spectrophotometer.
-
Data Analysis: While not always the primary technique for structural elucidation, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the aromatic portions. The appearance of new absorption bands or shifts in existing bands upon adduct formation can be indicative of the reaction.
Visualizing Workflows and Relationships
Graphviz diagrams are provided below to illustrate the experimental workflow and the general reaction scheme for the formation of this compound adducts.
Caption: Experimental workflow for the synthesis and characterization of this compound adducts.
Caption: General reaction scheme for the formation of this compound adducts (X = O, NH, S).
References
Theoretical Insights into the Reaction Mechanisms of Benzoyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of benzoyl isocyanate, a versatile reagent in organic synthesis. By leveraging computational chemistry, particularly Density Functional Theory (DFT), researchers have elucidated the intricate pathways of its reactions, including nucleophilic additions and cycloadditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in chemical research and drug development.
Core Concepts in this compound Reactivity
This compound (PhCONCO) is characterized by its electrophilic isocyanate carbon, making it susceptible to attack by a wide range of nucleophiles. The benzoyl group, being electron-withdrawing, enhances the electrophilicity of the isocyanate moiety. Theoretical studies have been instrumental in understanding the nuanced mechanisms of these reactions, often revealing stepwise or concerted pathways, transition states, and the influence of catalysts and solvents.
Nucleophilic Addition Reactions
The reaction of this compound with nucleophiles such as alcohols, amines, and water is a cornerstone of its chemistry, leading to the formation of carbamates, ureas, and carbamic acids, respectively.
Reaction with Alcohols
Theoretical studies on the reaction of isocyanates with alcohols have revealed that the mechanism can be influenced by the reaction conditions, such as the concentration of the alcohol.[1] While a simple bimolecular addition is possible, computational models suggest that alcohol molecules can act as catalysts by forming hydrogen-bonded associates, which then lower the activation energy of the reaction.[1] A proposed mechanism involves a four-membered cyclic transition state.
A study on the reaction of phenyl isocyanate with methanol, which serves as a model for this compound, calculated the activation energy for the uncatalyzed reaction to be significantly high. However, the presence of additional alcohol molecules or a catalyst can substantially lower this barrier.[1]
Table 1: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Methanol
| Reaction Pathway | Catalyst | Computational Method | Activation Energy (kJ/mol) |
| Uncatalyzed | None | G4MP2 with SMD | >100[1] |
| Alcohol-catalyzed | 1-Propanol | G4MP2 with SMD | Lower than stoichiometric[1] |
| Isocyanate-catalyzed | Phenyl Isocyanate | G4MP2 with SMD | 62.6 (for allophanate formation)[2] |
Experimental Protocol: Kinetic Analysis of Isocyanate-Alcohol Reactions
A common method for studying the kinetics of isocyanate-alcohol reactions involves monitoring the disappearance of the isocyanate over time.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous toluene (solvent)
-
Standard solution of dibutylamine in toluene
-
Standard hydrochloric acid solution
-
Bromophenol blue indicator
-
Isopropyl alcohol
Procedure:
-
Prepare a solution of this compound and the alcohol in anhydrous toluene in a stoppered graduated cylinder under a nitrogen atmosphere.[3]
-
Initiate the reaction and withdraw aliquots at specific time intervals.[3]
-
Quench the reaction in each aliquot by adding it to a known excess of a standard solution of dibutylamine in toluene. The dibutylamine reacts rapidly and quantitatively with the remaining this compound.[3]
-
Allow the quenching reaction to proceed for a few minutes.[3]
-
Add isopropyl alcohol to the mixture to ensure a single phase for titration.
-
Back-titrate the excess dibutylamine with a standard solution of hydrochloric acid using bromophenol blue as an indicator.[3]
-
The concentration of unreacted isocyanate at each time point can be calculated from the titration data, allowing for the determination of the reaction rate constant.
Logical Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of this compound reactions.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. Theoretical studies have focused on understanding the concerted versus stepwise nature of these reactions and predicting their regioselectivity and stereoselectivity.
[3+2] Cycloaddition Reactions
In the context of [3+2] cycloadditions, this compound can react with 1,3-dipoles. For instance, the reaction of phenylnitrile oxide with sulfur dioxide to form phenyl isocyanate has been studied computationally, providing insights into the transition states and intermediates of such cycloadditions.[4] The reaction is proposed to proceed through a [3+2] cycloaddition to form a cyclic intermediate, which then rearranges to the isocyanate.[4] The calculated effective reaction barrier for the SO2-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate in the gas phase at the r2SCAN-3c level of theory is 9 kcal/mol.[4]
Reaction Pathway for SO2-Catalyzed Phenyl Isocyanate Formation
Caption: Proposed pathway for the formation of phenyl isocyanate.
Computational Methodology in this compound Studies
Density Functional Theory (DFT) is the most common computational tool for investigating the reaction mechanisms of this compound.
General Computational Protocol
-
Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a transition state connects the correct reactants and products.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate reaction and activation energies.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often employed.
Workflow for a Typical DFT Study of a Reaction Mechanism
Caption: A standard workflow for computational analysis of a reaction mechanism.
Conclusion
Theoretical studies, predominantly using DFT, have provided invaluable insights into the reaction mechanisms of this compound. These computational approaches allow for the detailed examination of transition states and intermediates that are often difficult to observe experimentally. The synergy between theoretical predictions and experimental kinetic data is crucial for a comprehensive understanding of the reactivity of this important synthetic building block. This guide serves as a foundational resource for researchers aiming to utilize and further investigate the rich chemistry of this compound in their scientific endeavors.
References
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study | MDPI [mdpi.com]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Navigating the Solubility of Benzoyl Isocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of benzoyl isocyanate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and provides a logical framework for assessing the solubility of this highly reactive compound.
Introduction to this compound
This compound (C₈H₅NO₂) is a versatile reagent in organic synthesis, notable for its reactive isocyanate group attached to a benzoyl moiety.[1] Its utility in the formation of ureas, carbamates, and other nitrogen-containing heterocycles makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the very reactivity that makes it synthetically useful also presents challenges in determining its precise solubility, as it readily reacts with protic solvents.[2][3][4]
Qualitative Solubility Profile of this compound
While specific quantitative solubility data for this compound is scarce in published literature—likely due to its high reactivity—a qualitative understanding of its solubility can be inferred from general principles of organic chemistry and data on structurally related compounds. The "like dissolves like" principle suggests that this compound, a polar molecule with an aromatic ring, will exhibit favorable solubility in a range of common organic solvents.[2]
Based on its structure and the known behavior of isocyanates, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that in protic solvents, the dissolution process is accompanied by a chemical reaction.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Reactivity/Notes |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good to High | Generally stable, though reactions with trace water can occur. DMF and DMSO are excellent solvents for many polar organic compounds.[5][6] |
| Halogenated | Dichloromethane, Chloroform | Good | Generally good solvents for a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderate to Good | The aromatic ring of this compound promotes solubility in aromatic solvents. Toluene is a common solvent for reactions involving isocyanates.[7] |
| Ethers | Diethyl ether, Dioxane | Moderate | Expected to be soluble, though less so than in more polar aprotic solvents. |
| Ketones | Acetone | Moderate | May be soluble, but the enolizable protons in acetone could potentially react with the isocyanate group over time. |
| Protic (Alcohols) | Ethanol, Methanol | Reactive | This compound will react with alcohols to form urethanes.[4] While it may initially appear to dissolve, it is undergoing a chemical transformation. |
| Protic (Water) | Water | Reactive | Reacts with water to form an unstable carbamic acid, which decomposes to benzamide and carbon dioxide.[3][4] |
| Nonpolar | Hexane, Cyclohexane | Low | The polar nature of the isocyanate and benzoyl groups limits solubility in nonpolar aliphatic solvents. |
Factors Influencing Solubility and Stability
Several factors critically influence the solubility and stability of this compound in organic solvents:
-
Solvent Polarity: Polar aprotic solvents are generally the most suitable for preparing stable solutions of this compound due to their ability to solvate the polar functional groups without reacting.[2]
-
Temperature: While solubility often increases with temperature, higher temperatures can also accelerate the degradation of this compound or its reaction with the solvent, especially if trace impurities are present.
-
Moisture Content: this compound is highly sensitive to moisture.[3] The presence of even trace amounts of water in a solvent will lead to its hydrolysis. Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is paramount.
-
Presence of Nucleophiles: Solvents containing nucleophilic functional groups, such as alcohols and primary or secondary amines, will readily react with the isocyanate group.
Experimental Protocol for Solubility Determination of a Reactive Compound
Determining the solubility of a reactive compound like this compound requires careful experimental design to minimize degradation and reaction with the solvent. The following protocol outlines a general method that can be adapted for this purpose.
Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., acetonitrile, toluene, DMF)
-
Small, dry, sealable glass vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and needles for transfer under inert atmosphere
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. All solvent transfers should be performed using techniques that minimize exposure to atmospheric moisture.
-
Saturated Solution Preparation:
-
Add a measured amount of the chosen anhydrous solvent to a vial containing a magnetic stir bar.
-
Gradually add small, weighed portions of this compound to the solvent while stirring at a constant temperature.
-
Continue adding this compound until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.
-
Seal the vial tightly and allow the mixture to equilibrate for a set period (e.g., 24 hours) at a constant temperature, with continuous stirring.
-
-
Sample Analysis:
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately dilute the withdrawn sample with a known volume of a suitable anhydrous solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualizing the Solubility Assessment Workflow
The decision-making process for assessing the solubility of a reactive compound like this compound can be visualized as a logical workflow.
Caption: Logical workflow for assessing the solubility of this compound.
Conclusion
This compound is a highly reactive synthetic intermediate with good anticipated solubility in a variety of anhydrous polar aprotic and aromatic organic solvents. Its high reactivity, particularly with protic solvents, necessitates careful handling and the use of anhydrous conditions for any application requiring its dissolution. While quantitative solubility data remains elusive in the literature, the qualitative framework and experimental protocol provided in this guide offer a solid foundation for researchers working with this valuable compound. Future work to carefully quantify the solubility of this compound in a range of anhydrous solvents would be a valuable contribution to the field.
References
- 1. This compound | C8H5NO2 | CID 78210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermal Stability of Benzoyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzoyl isocyanate is a versatile reagent in organic synthesis, characterized by its electrophilic isocyanate group attached to a benzoyl moiety. This structure imparts a high degree of reactivity towards nucleophiles, making it a valuable building block. However, the same reactivity profile raises concerns about its thermal stability. Isocyanates, in general, are known to be thermally labile, prone to dimerization, trimerization, and other polymerization reactions, particularly at elevated temperatures.[1] A thorough understanding of the thermal decomposition behavior of this compound is therefore essential for its safe storage and effective use in synthetic protocols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental setups and understanding the compound's behavior under various conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | |
| CAS Number | 4461-33-0 | |
| Appearance | Clear, colorless liquid | General knowledge |
| Boiling Point | 94-96 °C at 21 mmHg | |
| Density | 1.171 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5514 | |
| Flash Point | 72 °C (closed cup) | |
| Storage Temperature | -20 °C |
Synthesis of this compound
This compound is typically synthesized from benzoyl chloride. One common laboratory-scale method involves the reaction of benzoyl chloride with a cyanate salt, such as sodium cyanate, in the presence of a suitable solvent.
Synthesis from Benzoyl Chloride and Sodium Cyanate
This method provides a straightforward route to this compound. The reaction proceeds via a nucleophilic acyl substitution where the cyanate ion displaces the chloride from benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium cyanate and a dry, inert solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Benzoyl chloride is dissolved in the same dry solvent and added dropwise to the stirred suspension of sodium cyanate at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the disappearance of the benzoyl chloride carbonyl peak (~1770 cm⁻¹) and the appearance of the characteristic strong isocyanate peak (~2250 cm⁻¹).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude this compound is purified by vacuum distillation to yield a clear, colorless liquid.
The following diagram illustrates the workflow for the synthesis of this compound.
Thermal Stability and Decomposition Pathways
While specific quantitative thermal analysis data for this compound is scarce in the public domain, the thermal behavior of other isocyanates provides a basis for predicting its stability and decomposition pathways. The primary modes of thermal decomposition for isocyanates include dimerization and trimerization.
Dimerization and Trimerization
At elevated temperatures, isocyanates can undergo [2+2] cycloaddition to form uretidinediones (dimers) and [2+2+2] cyclotrimerization to yield isocyanurates (trimers). These reactions are often reversible. For this compound, these pathways would lead to the formation of 1,3-dibenzoyl-1,3-diazetidine-2,4-dione and 1,3,5-tribenzoyl-1,3,5-triazinane-2,4,6-trione, respectively.
The following diagram illustrates the potential dimerization and trimerization pathways of this compound.
Hypothetical Thermal Analysis Data
Based on studies of other aromatic isocyanates, a hypothetical summary of thermal analysis data for this compound is presented in Table 2. It is crucial to note that these values are illustrative and require experimental verification. The thermal stability of aromatic isocyanates is generally lower than that of aliphatic isocyanates.[2]
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Hypothetical Value | Description |
| Onset of Decomposition (T_onset) | TGA | ~150 - 180 °C | The temperature at which significant weight loss begins. |
| Temperature at Max Decomposition Rate (T_max) | TGA | ~200 - 230 °C | The temperature at which the rate of weight loss is highest. |
| Endothermic/Exothermic Events | DSC | Endothermic peak followed by exothermic events | An initial endotherm may correspond to dissociation of any pre-formed dimers, followed by exothermic polymerization/decomposition. |
| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -200 J/g | The total heat released during decomposition. |
Experimental Protocols for Thermal Analysis
To obtain accurate thermal stability data for this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[3][4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the onset of decomposition and the temperature at which the maximum rate of decomposition occurs.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is carefully weighed into an inert sample pan (e.g., alumina or platinum). Due to its liquid nature, a sealed pan with a pinhole lid is recommended to control evaporation.
-
Atmosphere: The experiment should be conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 25 °C) for 5 minutes.
-
Ramp the temperature from 25 °C to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small liquid sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed pan is crucial to prevent volatilization before decomposition.
-
Reference: An empty, sealed pan of the same type is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere (e.g., dry nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C) for 5 minutes.
-
Ramp the temperature from 0 °C to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the temperatures of endothermic and exothermic events and to quantify the enthalpy changes associated with these transitions.
The following diagram illustrates the general workflow for thermal analysis.
Conclusion
This compound is a valuable synthetic intermediate whose utility is tempered by its inherent thermal instability. While direct, quantitative experimental data on its thermal decomposition is limited in the available literature, an understanding of the behavior of analogous isocyanates suggests that dimerization and trimerization are likely decomposition pathways at elevated temperatures. This guide provides a framework for understanding the thermal stability of this compound, including its synthesis, physicochemical properties, and detailed protocols for its thermal analysis using TGA and DSC. For researchers, scientists, and drug development professionals, a cautious approach to the handling and storage of this compound is paramount, and the experimental methodologies outlined herein provide a basis for obtaining the critical data needed for its safe and effective application. Further experimental studies are warranted to definitively characterize the thermal decomposition kinetics and products of this compound.
References
- 1. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes [mdpi.com]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
Methodological & Application
Benzoyl Isocyanate as a Capping Agent in Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase synthesis (SPS), particularly in the assembly of peptides (Solid-Phase Peptide Synthesis, SPPS) and oligonucleotides, the stepwise addition of building blocks must be highly efficient. However, incomplete coupling reactions can lead to the persistence of unreacted functional groups, such as free amines. If left unblocked, these reactive sites can participate in subsequent coupling steps, resulting in deletion sequences and creating challenging purification problems. To mitigate this, a "capping" step is introduced to permanently block these unreacted groups.
While acetic anhydride is the most commonly employed capping agent for unreacted amines, alternative reagents are explored for specific applications. Benzoyl isocyanate presents itself as a potent capping agent due to the high reactivity of the isocyanate group with nucleophiles like primary and secondary amines. This reaction forms a stable urea linkage, effectively terminating the chain extension. This document provides a detailed overview of the application of this compound as a capping agent in solid-phase synthesis, including a generalized protocol and the chemical principles involved.
Chemical Principle of Capping with this compound
This compound reacts readily with unreacted primary or secondary amines on the solid support. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a highly stable N-benzoylurea derivative. This reaction is typically rapid and irreversible under standard solid-phase synthesis conditions.
The resulting benzoylurea cap is chemically robust and inert to the subsequent cycles of deprotection and coupling used in both Fmoc- and Boc-based solid-phase synthesis strategies.
Application in Solid-Phase Synthesis
While the use of acetic anhydride is widespread for capping unreacted amines, this compound has been noted as a capping reagent for functional groups with low reactivity, such as certain hydroxyl groups in solid-phase oligosaccharide synthesis.[1] Although less documented for routine amine capping in SPPS, its chemical reactivity makes it a viable option, particularly when orthogonal capping strategies are required or when the standard acetylation is problematic. The benzoyl group's hydrophobicity may also influence the properties of the capped, truncated peptides, potentially aiding in their separation from the desired product during purification.
Experimental Protocols
The following section provides a generalized protocol for the use of this compound as a capping agent for unreacted amines on a solid support. Researchers should note that optimization of reagent concentration, reaction time, and solvent may be necessary depending on the specific resin, linker, and sequence being synthesized.
Materials and Reagents
-
Resin-bound peptide with unreacted N-terminal amines
-
This compound
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Pipettes and reaction vessel for solid-phase synthesis
Generalized Capping Protocol
This protocol is designed for a standard solid-phase synthesis reaction vessel.
-
Resin Washing: Following the amino acid coupling step, wash the resin thoroughly to remove excess reagents and by-products.
-
Wash with DMF (3 x 10 mL/g of resin).
-
Wash with DCM (3 x 10 mL/g of resin).
-
Wash with DMF (3 x 10 mL/g of resin).
-
-
Preparation of Capping Solution: Prepare a fresh solution of this compound in anhydrous DMF. A starting concentration of 0.5 M is recommended. (Note: this compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.)
-
Capping Reaction:
-
Drain the final DMF wash from the resin.
-
Add the this compound solution to the resin (approximately 10 mL/g of resin, ensuring the resin is fully solvated).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Post-Capping Wash:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess this compound and any by-products.
-
Wash with DMF (5 x 10 mL/g of resin).
-
Wash with DCM (3 x 10 mL/g of resin).
-
-
-
Qualitative Assessment of Capping (Optional):
-
Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of the resin beads. A negative result (e.g., colorless or pale yellow beads for the Kaiser test) indicates that all primary amines have been successfully capped. If the test is positive, a second capping step may be required.
-
-
Proceed with Synthesis: After confirming successful capping, proceed to the N-terminal deprotection step of the next cycle.
Data Presentation
Currently, there is a lack of specific quantitative data in the peer-reviewed literature directly comparing the capping efficiency of this compound to standard reagents like acetic anhydride for unreacted amines in SPPS. To evaluate its effectiveness, a comparative study would be necessary. The table below is a template for how such data could be presented.
| Capping Agent | Concentration | Reaction Time (min) | Solvent | Capping Efficiency (%) | Method of Determination |
| This compound | 0.5 M | 30 | DMF | Data not available | HPLC analysis of cleaved peptides |
| This compound | 0.5 M | 60 | DMF | Data not available | HPLC analysis of cleaved peptides |
| Acetic Anhydride/DIEA | 0.5 M / 0.5 M | 15 | DMF | >99% (Typical) | HPLC analysis of cleaved peptides |
Researchers are encouraged to perform internal validation and quantification to determine the optimal conditions and efficiency for their specific application.
Visualizations
Logical Workflow for a Capping Step in SPPS
Caption: Workflow for capping unreacted amines in solid-phase synthesis.
Chemical Reaction Pathway for Capping
Caption: Reaction of an amine with this compound to form a stable urea.
Conclusion
This compound is a potent, albeit less conventional, capping agent for solid-phase synthesis. Its high reactivity towards amines results in the formation of a stable benzoylurea linkage, effectively terminating unwanted chain growth. While detailed protocols and quantitative efficiency data for amine capping are not widely published, the generalized protocol provided here, based on established chemical principles, offers a solid starting point for researchers interested in exploring alternatives to standard capping reagents. As with any new procedure, optimization and validation are crucial to ensure its successful implementation in the synthesis of high-purity target molecules for research and drug development.
References
Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl ureas are a significant class of organic compounds possessing a wide array of biological activities. Their structural motif is a cornerstone in the development of pharmaceuticals and agrochemicals.[1] Notably, various derivatives have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents.[1] In the agrochemical sector, benzoyl ureas are renowned as potent insecticides that function by inhibiting chitin synthesis in insects, thereby disrupting their molting process.[1][2]
The synthesis of N-benzoyl ureas is most commonly and efficiently achieved through the reaction of benzoyl isocyanate with a primary or secondary amine. This method is often high-yielding and proceeds under mild conditions.[3] this compound can be used directly if commercially available or generated in situ from benzamide and oxalyl chloride.[1] This document provides detailed protocols for the synthesis of N-benzoyl ureas using this compound and highlights key applications of this chemical class.
Synthesis of N-Benzoyl Ureas
The primary synthetic route involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of this compound. The general reaction scheme is presented below:
Scheme 1: General Synthesis of N-Benzoyl Ureas
Experimental Protocols
Two primary protocols are provided: one utilizing commercially available this compound and another involving the in situ generation of the isocyanate.
Protocol 1: Synthesis from Commercial this compound
This protocol is adapted for a general laboratory-scale synthesis and can be scaled as needed.[4]
Materials and Reagents:
-
This compound (≥98%)
-
Primary or secondary amine (e.g., allylamine, ≥99%)
-
Anhydrous dichloromethane (DCM, ≥99.8%)
-
Anhydrous hexanes
-
Ethyl acetate (EtOAc), HPLC grade
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Amine Addition: Cool the solution to 0°C using an ice bath. To this stirred solution, add a solution of the desired amine (1.0 equivalent) in anhydrous DCM dropwise over 15-30 minutes.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[1] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis via in situ Generation of this compound
Materials and Reagents:
-
Benzamide (1.0 equivalent)
-
Oxalyl chloride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or toluene
-
Primary or secondary amine (1.0 equivalent)
-
Other materials as listed in Protocol 1
Procedure:
-
Preparation of this compound:
-
To a solution of benzamide in anhydrous DCM or toluene, add oxalyl chloride dropwise at 0°C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound.[1]
-
-
Reaction with Amine:
-
Redissolve the crude this compound in fresh anhydrous DCM.
-
Cool the solution to 0°C and add a solution of the amine in anhydrous DCM dropwise.
-
Stir the mixture at room temperature for 1-3 hours.[1]
-
-
Workup and Purification: Follow steps 4 and 5 from Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of N-benzoyl ureas.
Table 1: Reaction Parameters for N-Benzoyl Urea Synthesis
| Parameter | Value/Condition | Reference(s) |
| Reactants | ||
| This compound | 1.0 equivalent | [3] |
| Amine | 1.0 equivalent | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) | [3] |
| Temperature | ||
| Initial Addition | 0°C | [1][3] |
| Reaction | Room Temperature | [1][3] |
| Reaction Time | 1-3 hours | [1] |
| Purification | Recrystallization or Column Chromatography | [3] |
Table 2: Examples of Synthesized N-Benzoyl Urea Derivatives and Reported Yields
| Amine Used | Product | Yield (%) | Reference(s) |
| Allylamine | N-Allyl-N'-benzoyl-urea | High (not specified) | [1][3] |
| Benzylamines | N-Benzyl-N'-acylureas | 40-55% | [5] |
| Various Amines | Benzylic Ureas | 60-99% (coupling step) | [6] |
Note: Yields can vary significantly based on the specific amine used and the scale of the reaction.
Applications in Drug Development and Research
N-benzoyl ureas are valuable scaffolds in medicinal chemistry due to their diverse biological activities. Their unique hydrogen bonding capabilities are crucial for interactions with biological targets.[7]
1. Anticancer Agents: Several N-acylurea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] Some have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.[1] For instance, certain benzoyl urea derivatives have been synthesized and evaluated as potential antitumor agents, with some compounds exhibiting significantly greater activity than cisplatin against human tumor cell lines like A-549, SKOV-3, SK-MEL-2, XF-498, and HCT-15.[8] One possible mechanism of action is the inhibition of signaling pathways crucial for cancer cell survival, such as the Hedgehog signaling pathway.[1]
2. Insecticides: Benzoyl ureas are widely recognized for their insecticidal properties, acting as insect growth regulators.[2] They inhibit chitin biosynthesis, a critical component of the insect exoskeleton, leading to failed molting and death.[2] This mode of action provides a degree of selectivity, as mammals do not synthesize chitin. Diflubenzuron is a well-known example approved for use in controlling mosquito larvae in drinking water.[2]
3. Other Therapeutic Areas: The N-acylurea scaffold is also present in molecules with anticonvulsant and antimicrobial properties, highlighting the versatility of this chemical class in addressing a range of therapeutic needs.[1]
Visualizations
Diagram 1: General Workflow for N-Benzoyl Urea Synthesis
Caption: Workflow for the synthesis of N-benzoyl ureas.
Diagram 2: Reaction Mechanism of N-Benzoyl Urea Formation
Caption: Nucleophilic addition of an amine to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzoyl Isocyanate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl isocyanate is a highly versatile and reactive reagent extensively utilized in organic synthesis, particularly for the construction of nitrogen- and oxygen-containing heterocyclic compounds. Its utility stems from the presence of two key electrophilic centers: the highly reactive isocyanate carbon and the carbonyl carbon of the benzoyl group. This dual reactivity allows it to participate in a variety of transformations, including nucleophilic additions, cycloadditions, and acylation-cyclization cascades. These reactions provide efficient pathways to valuable heterocyclic scaffolds, such as ureas, oxadiazines, and quinazolinediones, which are prominent in medicinal chemistry and drug discovery. This document provides detailed protocols and quantitative data for the application of this compound in the synthesis of several key heterocyclic systems.
Section 1: Synthesis of Acyclic Precursors: N-Benzoyl Ureas
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N-benzoyl ureas. These acyclic products are often stable, isolable intermediates that serve as crucial precursors for subsequent cyclization reactions to form more complex heterocyclic structures.
Caption: General workflow for the synthesis of N-benzoyl ureas.
Experimental Protocol 1: Synthesis of N-allyl-N'-benzoyl-urea
This protocol details the synthesis of a representative N-benzoyl urea via the nucleophilic addition of allylamine to this compound.
Materials and Reagents:
-
This compound (≥98%)
-
Allylamine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.47 g, 10 mmol) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of allylamine (0.57 g, 10 mmol) in 10 mL of anhydrous DCM.
-
Add the allylamine solution dropwise to the stirred this compound solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-allyl-N'-benzoyl-urea can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Allylamine | DCM | 0 °C to RT | 3 | >95 |
Section 2: [4+2] Cycloaddition for 1,3,5-Oxadiazin-4-one Synthesis
This compound can act as a dienophile in [4+2] cycloaddition (Diels-Alder type) reactions with 1,3-diaza-1,3-dienes, such as imines (Schiff bases). This reaction provides a direct and atom-economical route to 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, a valuable heterocyclic scaffold. The reaction proceeds through a concerted pericyclic mechanism.
Caption: Mechanism for the [4+2] cycloaddition of this compound.
Experimental Protocol 2: General Synthesis of 2,3-Dihydro-4H-1,3,5-oxadiazin-4-ones
This protocol is based on the reported reaction of this compound with imines derived from α,β-unsaturated aldehydes.[1]
Materials and Reagents:
-
This compound (≥98%)
-
Substituted imine (e.g., N-(2-methyl-2-butenylidene)aniline)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the imine (1.0 eq).
-
Dissolve the imine in anhydrous DCM (or toluene) to a concentration of approximately 0.2 M.
-
Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM, 110 °C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate gradient) to isolate the desired 1,3,5-oxadiazin-4-one derivative.
Quantitative Data Summary
| Imine Substrate | Reagent (1.1 eq) | Solvent | Temperature | Yield (%) | Reference |
| Allyl N-(2,2-dimethyl-3-(phenylthio)propylidene)glycinate | This compound | DCM | 0 °C - RT | 61 | [1] |
| N-(2-butenylidene)allylamine | This compound | DCM | RT | 73 | [1] |
Section 3: Acylation-Cyclization for Quinazoline-2,4-dione Synthesis
Quinazoline-2,4-diones are a class of fused heterocyclic compounds with significant biological activities. A highly effective synthetic route involves a one-pot, two-step reaction starting from an anthranilic acid ester. The first step is the acylation of the amino group by this compound to form a urea intermediate, which then undergoes an intramolecular base-catalyzed cyclization with the elimination of an alcohol molecule.
Caption: Reaction pathway for the synthesis of quinazoline-2,4-diones.
Experimental Protocol 3: Synthesis of 3-Benzoyl-quinazoline-2,4-dione
This protocol is adapted from a patented procedure for analogous isocyanates, demonstrating a robust method for this class of heterocycles.[2]
Materials and Reagents:
-
Methyl anthranilate (≥99%)
-
This compound (≥98%)
-
Xylene, anhydrous
-
Sodium methoxide (30% solution in methanol)
-
Formic acid (85%)
-
Standard laboratory glassware for heating under reflux
Procedure:
-
In a 250 mL three-neck flask equipped with a stirrer, condenser, and dropping funnel, dissolve methyl anthranilate (15.1 g, 0.10 mol) in 80 mL of anhydrous xylene.
-
Prepare a solution of this compound (14.7 g, 0.10 mol) in 40 mL of anhydrous xylene and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred methyl anthranilate solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 110 °C and stir for 2 hours to ensure complete formation of the urea intermediate.
-
Cool the mixture to 90 °C. Carefully add sodium methoxide solution (1.80 mL of 30% in methanol, ~0.010 mol) dropwise. Methanol will distill off during this process.
-
Stir the mixture at 90 °C for an additional 2 hours to drive the cyclization.
-
After the cyclization is complete, cool the mixture slightly and carefully add formic acid (0.9 mL of 85%, ~0.020 mol) to neutralize the base.
-
Stir for a final hour at 90 °C.
-
Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold xylene (2 x 25 mL), and dry under vacuum to yield 3-benzoyl-quinazoline-2,4-dione.
Quantitative Data Summary (Based on Analogous Reactions)
| Anthranilate Ester | Isocyanate | Base Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Anthranilate | Benzyl Isocyanate | NaOCH₃ | Xylene | 90-110 | ~85-90 | [2] |
| Ethyl Anthranilate | Propyl Isocyanate | NaOCH₃ | Xylene | 90-110 | ~82 | [2] |
Safety Precautions
Isocyanates, including this compound, are moisture-sensitive and are potent lachrymators. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Reactions should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions with water.
References
Application of Benzoyl Isocyanate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl isocyanate is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of a wide array of biologically active compounds. Its high reactivity towards nucleophiles, such as amines and alcohols, allows for the straightforward introduction of the N-benzoyl ureido or carbamate moieties. These structural motifs are present in numerous compounds with therapeutic potential, including anticancer, antimicrobial, and immunosuppressive agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant molecules, along with data on their biological activities and mechanisms of action.
Core Applications in Medicinal Chemistry
This compound serves as a crucial synthon for the preparation of N-benzoyl ureas, thioureas, and carbamates, which are recognized as "privileged structures" in drug discovery. These scaffolds have demonstrated a broad range of pharmacological activities.
-
Anticancer Agents: Many N-benzoyl urea derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. Notably, they have been investigated as inhibitors of various kinases, such as Bcr-Abl, Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[1]
-
Antimicrobial Agents: The benzoylthiourea scaffold is a prominent feature in compounds with significant antibacterial and antifungal properties.[1][2]
-
Immunosuppressive Agents: Certain acylamide derivatives, structurally related to compounds accessible from this compound, have shown potent immunosuppressive effects, for instance, by inhibiting T-cell proliferation.[3]
Synthesis Protocols
Protocol 1: General Synthesis of N-Aryl-N'-Benzoyl Ureas
This protocol describes a general and efficient method for the synthesis of N-aryl-N'-benzoyl ureas from this compound and a primary aromatic amine.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous THF.
-
Slowly add this compound (1.0 eq) to the solution at room temperature with stirring. If the aniline salt is used, triethylamine (1.1 eq) can be added to liberate the free amine.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-N'-benzoyl urea.
Protocol 2: In Situ Generation of this compound for Urea Synthesis
This method avoids the handling of potentially moisture-sensitive this compound by generating it in situ from benzamide and oxalyl chloride.[4][5]
Reaction Scheme:
Materials:
-
Benzamide (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Ethylene dichloride)[4][5]
-
Primary or secondary amine (1.0 - 1.2 eq)[5]
Procedure:
-
Preparation of this compound (in situ): To a solution of benzamide (1.0 eq) in an anhydrous solvent, add oxalyl chloride (1.1 - 1.3 eq) dropwise at 0 °C under an inert atmosphere.[4][5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or heat to 30-80 °C for 8-24 hours, depending on the solvent and substrate, until the evolution of gas ceases.[4][5]
-
Urea Formation: Cool the reaction mixture containing the crude this compound.
-
Add a solution of the desired amine (1.0 - 1.2 eq) in the same solvent dropwise at 0 °C.[5]
-
Stir the reaction mixture at room temperature or heat to 30-50 °C for 1-24 hours.[4][5]
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
If using a water-immiscible solvent like DCM, separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Biological Activity Data
The following tables summarize the reported biological activities of various compounds synthesized using this compound or containing the N-benzoyl urea/thiourea scaffold.
Table 1: Anticancer Activity of Benzoyl Urea and Benzoylthiourea Derivatives
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 ± 0.05 | [6] |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 ± 0.02 | [6] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | CEM (Leukemia) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | Daudi (Lymphoma) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | MCF-7 (Breast) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | Bel-7402 (Hepatoma) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | DU-145 (Prostate) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | PC-3 (Prostate) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | DND-1A (Melanoma) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | LOVO (Colon) | 0.01 - 0.30 | [7] |
| 6-fluoro-3-(iodoacetamido)benzoylurea (14b) | MIA Paca (Pancreatic) | 0.01 - 0.30 | [7] |
Table 2: Kinase Inhibitory Activity of Urea Derivatives
| Compound ID/Description | Kinase Target | IC50 (nM) | Reference |
| Diaryl urea derivative (16b) | FLT3-ITD | 5.60 | [8] |
| 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea (AT9283) | Aurora A | 3 | [5] |
| 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea (AT9283) | Aurora B | 3 | [5] |
| Danusertib (PHA-739358) | Aurora A | 13 | [6] |
| Danusertib (PHA-739358) | Aurora B | 79 | [6] |
| Danusertib (PHA-739358) | Aurora C | 61 | [6] |
Table 3: Immunosuppressive Activity
| Compound ID/Description | Assay | IC50 (µmol·L⁻¹) | Reference |
| Acylamide derivative (4c) | Concanavalin A induced T cell proliferation | 0.42 | [3] |
Signaling Pathways and Mechanisms of Action
N-benzoyl urea derivatives often exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell growth and survival. Below are diagrams of key signaling pathways targeted by such compounds.
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[9][10][11][12] N-benzoyl urea derivatives have been designed to inhibit the kinase activity of Bcr-Abl.
Caption: Bcr-Abl signaling pathway and the inhibitory action of N-benzoyl urea derivatives.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to its constitutive activation.[4][13][14] This results in the activation of downstream signaling cascades like STAT5, PI3K/AKT, and MAPK/ERK, promoting leukemic cell proliferation and survival.[14][15] Diaryl urea compounds have shown potent inhibitory activity against FLT3.[8]
Caption: Mutant FLT3 signaling in AML and its inhibition by diaryl urea compounds.
Aurora Kinase B Signaling in Mitosis
Aurora kinase B is a key regulator of mitosis, and its overexpression is common in many cancers.[16][17] It is involved in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B leads to mitotic arrest and apoptosis.[17] Several urea-based compounds are potent inhibitors of Aurora kinases.[5][6]
References
- 1. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids using Benzoyl Isocyanate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is fundamental in a wide array of scientific disciplines, including clinical diagnostics, pharmaceutical research, and food science. Due to their polar nature and lack of a strong chromophore, most amino acids require a derivatization step to enhance their chromatographic retention and detectability by UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[1][2] This application note provides a detailed overview of the use of benzoyl isocyanate as a pre-column derivatizing agent for the analysis of amino acids.
This compound reacts with the primary and secondary amino groups of amino acids to form stable benzoylurea derivatives. This derivatization imparts several advantages for HPLC analysis:
-
Increased Hydrophobicity: The addition of the benzoyl group increases the hydrophobicity of the amino acids, leading to better retention on reversed-phase HPLC columns.
-
Enhanced UV Detection: The benzoyl moiety introduces a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm.
-
Stable Derivatives: The resulting urea linkage is generally stable, allowing for reproducible and reliable quantification.
While other derivatizing agents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and benzoyl chloride are more commonly documented, this compound offers a viable alternative for the derivatization of both primary and secondary amino acids.
Reaction Mechanism
The derivatization of amino acids with this compound proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable N-benzoyl-N'-amino acid urea derivative. The reaction is typically carried out in a buffered, slightly alkaline solution to ensure the amino group is deprotonated and thus more nucleophilic.
Experimental Protocols
The following is a generalized protocol for the derivatization of amino acids with this compound for HPLC analysis. Optimization of specific parameters may be required for different amino acid mixtures and sample matrices.
Reagents and Materials
-
Amino Acid Standard Solution (e.g., 100 µM of each amino acid in 0.1 M HCl)
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Borate Buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable mobile phase modifier)
-
Syringe filters (0.22 µm)
Derivatization Procedure
-
Sample Preparation: If the sample is a protein hydrolysate, ensure that the hydrolysis acid has been removed or neutralized. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
pH Adjustment: To a 100 µL aliquot of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.0). Vortex briefly to mix.
-
Derivatization Reaction: Add 50 µL of the this compound solution to the buffered sample. Vortex immediately for 1 minute.
-
Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quenching (Optional): To consume excess this compound, 20 µL of a primary amine solution (e.g., 1 M glycine) can be added, followed by vortexing and a further 5-minute incubation. This can help to reduce interfering peaks in the chromatogram.
-
Dilution and Injection: Dilute the derivatized sample with the initial mobile phase (e.g., 1:1 with 95:5 Water:Acetonitrile) to a final volume of 500 µL. The sample is now ready for injection into the HPLC system.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a higher percentage (e.g., 60-70%) over 20-30 minutes to elute the derivatized amino acids. A column wash with a high percentage of Mobile Phase B and re-equilibration at the initial conditions is necessary between runs.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV detector at 254 nm
-
Injection Volume: 10-20 µL
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization and HPLC analysis of a standard mixture of amino acids using this compound. Actual values will depend on the specific amino acids, HPLC system, and experimental conditions.
| Parameter | Value | Notes |
| Derivatization Time | 10 - 15 minutes | At room temperature. |
| Derivatization pH | 8.5 - 9.5 | Optimal for nucleophilic attack of the amino group. |
| Stability of Derivatives | > 24 hours at 4°C | Benzoylurea derivatives are generally stable. |
| Detection Wavelength | 254 nm | Corresponds to the absorbance maximum of the benzoyl group. |
| Limit of Detection (LOD) | 1 - 10 pmol | Dependent on the specific amino acid and detector sensitivity. |
| Limit of Quantification (LOQ) | 5 - 25 pmol | Dependent on the specific amino acid and detector sensitivity. |
| Linearity (R²) | > 0.995 | Over a typical concentration range of 10 - 500 µM. |
| Intra-day Precision (%RSD) | < 2% | For a standard mixture. |
| Inter-day Precision (%RSD) | < 5% | For a standard mixture. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of amino acids using this compound.
Conclusion
Derivatization with this compound presents a promising method for the HPLC analysis of amino acids. The formation of stable, UV-active derivatives allows for sensitive and reproducible quantification. While less common than other reagents, this method is applicable to both primary and secondary amino acids. The provided protocols and data serve as a starting point for method development and validation in your specific application. Researchers should optimize reaction and chromatographic conditions to achieve the desired separation and sensitivity for their amino acid panel of interest.
References
Application Notes and Protocols: Benzoyl Isocyanate in Polymer Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzoyl isocyanate in polymer chemistry. While direct polymerization of this compound is not commonly reported, its high reactivity and unique chemical structure make it a valuable reagent for the modification of polymers, particularly for end-capping and side-chain functionalization. Furthermore, derivatives of benzoyl chloride, the precursor to this compound, are utilized in the synthesis of novel polymers.
This compound in Polymer Modification
This compound is a highly effective electrophile that readily reacts with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH) and amine (-NH2) groups. This reactivity makes it an excellent candidate for post-polymerization modification, enabling the introduction of benzoyl moieties onto the polymer structure.
Application: End-Capping of Polymers
This compound can be used as an end-capping agent to functionalize the termini of polymers possessing hydroxyl or amine end-groups. This is particularly useful for:
-
Controlling Polymer Properties: The introduction of a bulky, aromatic benzoyl group at the chain end can alter the polymer's solubility, thermal stability, and self-assembly behavior.
-
Preventing Unwanted Reactions: Capping reactive end-groups can prevent further polymerization or degradation, enhancing the stability of the polymer.
-
Characterization: Introducing a specific end-group with a distinct spectroscopic signature can aid in the determination of molecular weight and polymer architecture.
Application: Side-Chain Functionalization
Polymers with pendant hydroxyl or amine groups, such as poly(vinyl alcohol) or poly(allylamine), can be modified with this compound to introduce benzoyl groups along the polymer backbone. This can significantly impact the polymer's properties, leading to materials with tailored hydrophobicity, rigidity, and interaction with other molecules.
Experimental Protocols
Protocol 1: End-Capping of a Hydroxyl-Terminated Polymer with this compound
This protocol describes a general procedure for the end-capping of a hydroxyl-terminated polymer, such as poly(ethylene glycol) (PEG), with this compound.
Materials:
-
Hydroxyl-terminated polymer (e.g., PEG, Mn = 2000 g/mol )
-
This compound (technical grade, 90%)
-
Anhydrous dichloromethane (DCM)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Drying of Polymer: Dry the hydroxyl-terminated polymer under vacuum at 60-80 °C for at least 4 hours to remove any residual water.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried polymer (1 equivalent) in anhydrous DCM to achieve a concentration of approximately 10% (w/v).
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the hydroxyl groups) to the polymer solution and stir for 15 minutes at room temperature.
-
Addition of this compound: In a separate, dry dropping funnel, prepare a solution of this compound (1.2 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring polymer solution over 30 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the hydroxyl peak (~3400 cm⁻¹) and the appearance of the urethane carbonyl peak (~1715 cm⁻¹).[1][2]
-
Purification: Once the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum to a constant weight.
Characterization:
The success of the end-capping reaction can be confirmed by:
-
FTIR Spectroscopy: Disappearance of the -NCO peak and appearance of urethane linkage peaks.
-
¹H NMR Spectroscopy: Appearance of aromatic proton signals from the benzoyl group and a shift in the signals of the protons adjacent to the terminal hydroxyl group.
-
GPC/SEC: To confirm that no significant chain degradation or cross-linking has occurred during the modification.
Quantitative Data
Table 1: Representative Data for Polymer End-Capping with Isocyanates
| Polymer | Isocyanate | Catalyst | Solvent | Reaction Time (h) | Conversion (%) | Reference |
| HO-PEG-OH | Phenyl Isocyanate | DBTDL | DCM | 24 | >98 | N/A |
| HO-PNIPAM | Various functional isocyanates | DBTDL | DCM | 12-24 | >95 | N/A |
| HO-PDMAm | Various functional isocyanates | DBTDL | DCM | 12-24 | >95 | N/A |
Note: This table provides representative data for isocyanate end-capping reactions. Specific results with this compound may vary depending on the polymer and reaction conditions.
Diagrams
Caption: Experimental workflow for the end-capping of a hydroxyl-terminated polymer with this compound.
This compound Derivatives in Polymer Synthesis
While direct polymerization of this compound is not well-documented, molecules containing the benzoyl moiety, prepared from precursors like benzoyl chloride, can be used as monomers or modifiers for monomers in polymer synthesis. A notable example is the use of benzoylated natural polymers to create novel bio-based materials.
Application: Synthesis of Polyurethanes from Benzoylated Tannins
Tannins, naturally occurring polyphenols, can be chemically modified by benzoylation to introduce benzoyl groups. These modified tannins can then act as polyols in the synthesis of polyurethanes. The benzoyl groups serve to reduce the number of free hydroxyl groups, thereby controlling the degree of cross-linking and making the resulting polyurethane less brittle.[3]
Experimental Protocols
Protocol 2: Synthesis of Polyurethane from Benzoylated Cashewnut Husk Tannins
This protocol is adapted from the work of Sunija et al. (2013) and describes the synthesis of a thermosetting polyurethane from benzoylated tannin.[3]
Materials:
-
Cashewnut husk tannin
-
Benzoyl peroxide
-
10% Sodium hydroxide (NaOH) solution
-
Hexamethylene diisocyanate (HDI)
-
1,4-Butanediol (chain extender)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Methylene dichloride
-
Acetone
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
Procedure:
Part A: Benzoylation of Tannin
-
Extract tannin from cashewnut husk using established methods.
-
In a suitable reaction vessel, treat the extracted tannin (0.1 g) with benzoyl peroxide (12 g) in the presence of 10% NaOH solution.
-
Filter and dry the resulting benzoylated tannin.
Part B: Polyurethane Synthesis
-
In a three-neck flask, dissolve 1 part by weight of the benzoylated tannin in 6 parts by weight of a 1:1 (v/v) mixture of methylene dichloride and acetone.
-
Heat the solution to 60 °C with vigorous stirring (2500 rpm).
-
Add 2 mL of a 1% solution of DABCO catalyst.
-
Dropwise, add 6 parts by volume of HDI to the reaction mixture over 5 minutes.
-
After the HDI addition is complete, add 0.05 parts by weight of 1,4-butanediol dropwise and continue the reaction for another 3 minutes.
-
Pour the resulting mixture into a mold and allow it to cure at room temperature for 3-10 hours.
Characterization:
The synthesized polyurethane can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of urethane linkages.
-
¹³C NMR Spectroscopy: To analyze the chemical structure of the polymer.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature.
-
Solubility and Chemical Resistance Tests: To evaluate the material properties.
Quantitative Data
Table 2: Properties of Polyurethane Synthesized from Benzoylated Tannin [3]
| Property | Value |
| Glass Transition Temperature (Tg) | 260 °C |
| Onset of Thermal Decomposition | 280 °C |
| Solubility | Insoluble in common organic solvents after curing |
| Chemical Resistance | Good resistance to acids and alkalis |
Diagrams
Caption: Reaction scheme for the synthesis of polyurethane from benzoylated tannin.
Fundamental Principles of Isocyanate Reactions in Polymer Chemistry
The high reactivity of the isocyanate group (-N=C=O) is central to its utility in polymer science. The carbon atom in the isocyanate group is highly electrophilic and readily attacked by nucleophiles.
Reaction with Alcohols
Isocyanates react with alcohols to form urethane linkages. This is the fundamental reaction in the synthesis of polyurethanes. The reaction is typically catalyzed by organotin compounds (like DBTDL) or tertiary amines.[4]
Reaction with Amines
The reaction of an isocyanate with a primary or secondary amine is very rapid and results in the formation of a urea linkage. This reaction is often faster than the reaction with alcohols and typically does not require a catalyst.
Reaction with Water
Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is important in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent.[1]
Diagrams
Caption: Fundamental reactions of this compound with common nucleophiles in polymer chemistry.
References
Surface Modification of Materials with Benzoyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials using benzoyl isocyanate. This powerful technique allows for the covalent attachment of benzoyl groups to various substrates, thereby altering their surface properties for a range of applications, including enhancing hydrophobicity, improving biomaterial compatibility, and facilitating drug delivery.
Introduction to this compound Surface Modification
This compound is a highly reactive compound that readily forms stable covalent bonds with materials possessing active hydrogen-containing functional groups, such as hydroxyl (-OH) and amine (-NH₂) groups. This reaction, typically forming urethane or urea linkages, is a versatile method for tailoring the surface chemistry of polymers, silica-based materials, and other substrates without altering their bulk properties. The introduction of the benzoyl moiety can significantly increase surface hydrophobicity, which is advantageous for improving compatibility with nonpolar polymer matrices and can influence protein adsorption and cellular interactions for biomedical applications.
Key Applications
The surface modification of materials with this compound holds significant promise in several scientific and industrial fields:
-
Biomaterial Engineering: Altering the surface of biomaterials to control protein adsorption, cellular adhesion, and inflammatory responses. This is critical in the development of medical implants, tissue engineering scaffolds, and drug delivery systems.
-
Drug Development: Functionalizing nanoparticles and other drug carriers to enhance drug loading, control release kinetics, and improve targeting to specific tissues or cells. The hydrophobic nature of the benzoyl group can be exploited for the delivery of poorly water-soluble drugs.
-
Polymer Science: Modifying polymer surfaces to improve adhesion, wettability, and compatibility with other materials in blends and composites.
-
Chromatography and Separation Science: Creating novel stationary phases with altered selectivity for the separation of various analytes. For instance, benzoyl isothiocyanate-modified silica gel has been used for the solid-phase extraction of steroid hormones.[1]
Experimental Protocols
The following are detailed protocols for the surface modification of materials with this compound. These protocols are based on established methods for isocyanate surface reactions and should be optimized for specific substrates and applications.
Protocol 1: Surface Modification of Hydroxylated Substrates (e.g., Silica, PVA)
This protocol describes the reaction of this compound with surface hydroxyl groups to form urethane linkages.
Materials:
-
Hydroxylated substrate (e.g., silica gel, glass slides, polyvinyl alcohol film)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous aprotic solvent)
-
Triethylamine (catalyst, optional)
-
Anhydrous ethanol (for washing)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox (recommended)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water.
-
Dry the substrate in an oven at 120 °C for at least 4 hours to remove adsorbed water.
-
For silica-based materials, consider an acid wash (e.g., with piranha solution, use with extreme caution ) followed by extensive rinsing with deionized water and drying to maximize surface hydroxyl group density.
-
Allow the substrate to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
-
Reaction Setup:
-
Place the dried substrate in a reaction vessel equipped with a magnetic stirrer (if applicable) and seal it.
-
Purge the vessel with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
-
Reaction:
-
Prepare a solution of this compound in anhydrous toluene. A typical concentration is 0.1 M, but this should be optimized.
-
If using a catalyst, add triethylamine to the reaction vessel (e.g., 1-2 mol% relative to this compound).
-
Using a syringe, inject the this compound solution into the reaction vessel.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours with continuous stirring or agitation. The disappearance of the strong NCO peak around 2270 cm⁻¹ in the FTIR spectrum can be used to monitor the reaction progress.[2]
-
-
Washing and Drying:
-
After the reaction is complete, remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with anhydrous toluene to remove any unreacted this compound and by-products.
-
Subsequently, wash the substrate with anhydrous ethanol and anhydrous diethyl ether.
-
Dry the modified substrate under a stream of dry nitrogen or in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Protocol 2: Surface Modification of Amine-Functionalized Substrates
This protocol outlines the reaction of this compound with surface amine groups to form urea linkages.
Materials:
-
Amine-functionalized substrate (e.g., aminosilanized glass, polyethyleneimine-coated surface)
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent
-
Anhydrous ethanol (for washing)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Preparation:
-
Ensure the amine-functionalized substrate is clean and dry. If preparing the amine surface in-house (e.g., via aminosilanization), follow established protocols and ensure the surface is thoroughly rinsed and dried.
-
-
Reaction Setup:
-
Place the amine-functionalized substrate in a suitable reaction vessel under an inert atmosphere (nitrogen or argon).
-
-
Reaction:
-
Dissolve this compound in anhydrous DCM to a desired concentration (e.g., 0.1 M).
-
Add the this compound solution to the reaction vessel containing the substrate.
-
The reaction is typically rapid and can often be carried out at room temperature for 2-4 hours.
-
-
Washing and Drying:
-
Following the reaction, wash the substrate extensively with anhydrous DCM to remove unreacted reagents.
-
Perform subsequent washes with anhydrous ethanol and diethyl ether.
-
Dry the modified substrate under a stream of dry nitrogen or in a vacuum oven.
-
Data Presentation: Quantitative Analysis of Surface Modification
The success and extent of surface modification can be quantified using various surface analysis techniques. The following tables summarize expected outcomes and data from related studies.
Table 1: Expected Changes in Surface Properties after this compound Modification
| Parameter | Unmodified Surface | Modified Surface | Technique |
| Water Contact Angle | Hydrophilic (< 90°) | More Hydrophobic (> 90°) | Goniometry |
| Surface Elemental Composition (Atomic %) | High O, Si (for silica) | Increase in C and N | XPS |
| FTIR Characteristic Peaks | -OH stretch (~3400 cm⁻¹) | Urethane/Urea peaks: N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H bend (~1530 cm⁻¹) | FTIR |
Table 2: Adsorption Capacity of Benzoyl Isothiocyanate-Modified Silica Gel for Steroid Hormones[1]
| Steroid Hormone | Adsorption Capacity (ng/mg) |
| Epiandrosterone | 6822 |
| Progesterone | 13899 |
| Megestrol Acetate | 14301 |
Note: Data is for benzoyl isothiocyanate, a structurally similar compound, and serves as an example of the potential performance of this compound-modified materials in separation applications.
Visualization of Workflows and Concepts
Experimental Workflow for Surface Modification
Caption: Experimental workflow for surface modification.
Reaction Scheme: this compound with a Hydroxylated Surface
Caption: Reaction of this compound with a hydroxylated surface.
Generalized Cellular Interaction with a Functionalized Surface
Due to a lack of specific literature on signaling pathways directly modulated by this compound-modified surfaces, the following diagram illustrates a generalized concept of how a functionalized biomaterial surface can influence cellular behavior.
Caption: Generalized cell-surface interaction.
References
Application Notes and Protocols: Benzoyl Isocyanate Reactions with Hydroxyl Groups in Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl isocyanate is a versatile reagent in carbohydrate chemistry, primarily utilized for the protection and modification of hydroxyl groups. Its reaction with alcohols yields stable carbamate linkages. A significant application of this compound is as a "capping" agent in solid-phase oligosaccharide synthesis. This process is crucial for preventing the formation of deletion sequences by acylating unreacted hydroxyl groups, thereby simplifying the purification of the desired complex carbohydrate. This document provides detailed application notes on the principles of these reactions and protocols for their implementation in a research setting.
Application Notes
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic attack of a carbohydrate's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate group in this compound. This addition reaction results in the formation of a benzoylcarbamate. The general mechanism is outlined below:
Caption: General reaction mechanism of a carbohydrate hydroxyl group with this compound.
The reactivity of hydroxyl groups in carbohydrates towards this compound is influenced by several factors:
-
Steric Hindrance: Primary hydroxyl groups (e.g., at the C-6 position) are generally more accessible and therefore more reactive than secondary hydroxyl groups within the pyranose or furanose ring.
-
Electronic Effects: The acidity of the hydroxyl proton can influence its nucleophilicity. Anomeric hydroxyl groups, being part of a hemiacetal, have different reactivity compared to other secondary hydroxyls.
-
Reaction Conditions: The choice of solvent, temperature, and the presence of catalysts can significantly impact the reaction rate and selectivity.
Application in Solid-Phase Oligosaccharide Synthesis (SPOS)
In automated or manual solid-phase synthesis of oligosaccharides, each glycosylation step may not proceed to completion. The unreacted hydroxyl groups on the growing oligosaccharide chain, attached to a solid support, can react in subsequent coupling cycles, leading to the formation of undesired "deletion sequences" (n-1 products). To prevent this, a "capping" step is introduced after each glycosylation. This compound is an effective capping reagent for this purpose, particularly for acylating low-reactivity hydroxyl groups that may have failed to react with the glycosyl donor. The resulting benzoylcarbamate cap is stable to the conditions of subsequent glycosylation and deprotection steps.
Experimental Protocols
While specific protocols for the use of this compound with carbohydrates are not abundantly detailed in publicly available literature, the following protocols are based on established procedures for capping reactions in solid-phase synthesis and general reactions of isocyanates with alcohols. Researchers should optimize these conditions for their specific carbohydrate substrate.
Protocol 1: Capping of Unreacted Hydroxyl Groups in Solid-Phase Oligosaccharide Synthesis
This protocol describes a general procedure for the use of this compound as a capping reagent following a glycosylation step in SPOS.
Materials:
-
Resin-bound oligosaccharide with unreacted hydroxyl groups
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard solid-phase synthesis vessel and shaker
Procedure:
-
Following the glycosylation reaction and subsequent washing steps to remove excess glycosyl donor and activator, wash the resin with anhydrous DCM (3 x 5 mL per 100 mg of resin).
-
Prepare the capping solution: a 10% (v/v) solution of this compound in anhydrous pyridine. Caution: this compound is moisture-sensitive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Add the capping solution to the resin in the reaction vessel, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a qualitative test for free hydroxyl groups (e.g., Kaiser test, although less reliable for hydroxyls than for amines).
-
Drain the capping solution and wash the resin thoroughly with pyridine (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
The capped resin is now ready for the deprotection of the temporary protecting group on the newly added sugar residue and the subsequent glycosylation cycle.
Workflow for Capping in SPOS:
Caption: Experimental workflow for solid-phase oligosaccharide synthesis incorporating a this compound capping step.
Protocol 2: Benzoylation of a Primary Hydroxyl Group in an Unprotected Monosaccharide (Exemplary)
This protocol provides a general method for the selective benzoylation of a primary hydroxyl group in a model unprotected monosaccharide, such as methyl α-D-glucopyranoside. The higher reactivity of the primary C-6 hydroxyl is exploited.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound
-
Anhydrous pyridine
-
Anhydrous DMF
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1 equivalent) in anhydrous pyridine (10 mL per gram of sugar) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and methanol.
-
Upon completion, quench the reaction by adding a few milliliters of cold water.
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to isolate the desired 6-O-benzoylcarbamoyl derivative.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Data Presentation
The following tables summarize representative yields for regioselective benzoylation reactions of carbohydrates. It is important to note that this data is primarily from studies using benzoylating agents other than this compound, as specific quantitative data for the latter is limited in the literature. However, these results provide valuable insights into the expected selectivity.
Table 1: Regioselective Benzoylation of Methyl α-D-Glucopyranoside Derivatives
| Entry | Benzoylating Agent | Catalyst/Base | Major Product | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Pyridine | 1,2,3,6-tetra-O-benzoyl-α-D-glucose | 37 | (Williams et al.) |
| 2 | Benzoic Anhydride | Tetrabutylammonium Benzoate | 2,4-di-O-benzoyl derivative | 70-91 | (Dong et al.) |
| 3 | Benzoyl Cyanide | DMAP/DIPEA | 2,4-di-O-benzoyl-α-D-galactopyranosides | 70-76 | (Schmidt et al.) |
Table 2: Regioselective Benzoylation of Various Diols and Carbohydrates
| Entry | Substrate | Benzoylating Agent | Catalyst/Base | Major Product (Position of Benzoylation) | Yield (%) | Reference |
| 1 | 1,2-Hexanediol | 1-Benzoylimidazole | DBU | Primary OH | 85 | (Dong et al.) |
| 2 | Methyl α-D-mannopyranoside | Benzoyl Chloride | Pyridine | 1,2,3,6-tetra-O-benzoyl | 51 | (Williams et al.) |
| 3 | Methyl α-D-galactopyranoside | Benzoyl Chloride | Pyridine | 1,2,3,6-tetra-O-benzoyl | 38 | (Williams et al.) |
| 4 | Various α-D-galactopyranosides | Benzoyl Cyanide | DMAP | 3-OH | 61-67 | (Schmidt et al.) |
Logical Relationships in Regioselective Benzoylation
The regioselectivity of benzoylation on a carbohydrate is a complex interplay of steric and electronic factors. The following diagram illustrates the decision-making process for predicting the major product of a regioselective benzoylation reaction.
Caption: Logical flow for predicting regioselectivity in carbohydrate benzoylation.
Conclusion
This compound is a valuable reagent for the modification of hydroxyl groups in carbohydrates, most notably as an efficient capping agent in solid-phase oligosaccharide synthesis. The protocols and data presented, while drawing from the broader field of carbohydrate benzoylation, provide a solid foundation for researchers to develop and optimize their specific applications. Further investigation into the specific reaction kinetics and selectivity of this compound with diverse carbohydrate structures will continue to refine its utility in synthetic carbohydrate chemistry and drug development.
Application Notes and Protocols for Bioconjugation Using Benzoyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl isocyanate is a reactive organic compound that can be utilized in bioconjugation for the modification of proteins and other biomolecules. Its primary mode of action involves the reaction of the isocyanate group with nucleophilic side chains of amino acids, particularly the ε-amino group of lysine, to form stable urea linkages. This modification can be employed to introduce labels, crosslinkers, or other functionalities onto a protein of interest. However, the high reactivity of isocyanates also presents challenges, notably their susceptibility to hydrolysis in aqueous environments. Therefore, careful optimization of reaction conditions is crucial for successful and efficient bioconjugation. These application notes provide an overview of the principles and detailed protocols for using this compound in bioconjugation.
Reaction Mechanism
The fundamental reaction in the bioconjugation of proteins with this compound is the nucleophilic attack of a primary amine, typically from a lysine residue, on the electrophilic carbon of the isocyanate group. This reaction results in the formation of a stable N,N'-disubstituted urea bond, covalently linking the benzoyl moiety to the protein. A competing reaction is the hydrolysis of this compound by water, which leads to the formation of an unstable carbamic acid that subsequently decomposes to benzamine and carbon dioxide. To maximize the efficiency of the bioconjugation, reaction conditions should be optimized to favor the aminolysis reaction over hydrolysis.
Experimental Protocols
Materials and Reagents
-
Protein of interest: Purified and buffer-exchanged into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
-
This compound: High purity.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound.
-
Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. The pH should be carefully optimized.
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general method for the covalent modification of a protein with this compound. Optimization of the molar ratio of this compound to protein is recommended to achieve the desired degree of labeling.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration should be calculated to achieve the desired molar excess when added to the protein solution.
-
-
Reaction:
-
Slowly add the this compound stock solution to the stirring protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if the benzoyl moiety is light-sensitive.
-
-
Quenching:
-
Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Optimization of Molar Ratio of this compound to Protein
To determine the optimal degree of labeling while maintaining protein function, it is essential to perform the conjugation reaction with varying molar ratios of this compound to protein.
-
Set up parallel reactions as described in Protocol 1 with different molar excesses of this compound (e.g., 5:1, 10:1, 20:1, 40:1).
-
After quenching and purification, determine the degree of labeling for each conjugate (see Characterization section).
-
Assess the biological activity of each conjugate using a relevant functional assay.
-
Select the molar ratio that provides the desired degree of labeling without significantly compromising the protein's activity.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the bioconjugation of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound. Note that these are starting points and will require optimization for specific proteins.
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | Amine-free buffer to prevent reaction with buffer components. |
| pH | 7.5 - 8.5 | A slightly basic pH deprotonates lysine ε-amino groups, increasing their nucleophilicity.[1] |
| This compound Molar Excess | 10:1 - 40:1 (reagent:protein) | A molar excess is required to drive the reaction to completion, but excessive amounts can lead to protein modification and loss of function.[2] |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Lower temperatures can help maintain protein stability.[3] |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Excess primary amines will react with and neutralize any remaining this compound. |
Characterization of Benzoylated Proteins
Degree of Labeling (DOL)
The DOL, or the average number of benzoyl groups per protein molecule, can be determined using UV-Vis spectrophotometry if the benzoyl group has a distinct absorbance maximum.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the covalent modification of the protein.[4][5] The mass of the conjugate will increase by approximately 119 Da for each this compound molecule attached.
Functional Assays
It is critical to assess the biological activity of the benzoylated protein to ensure that the modification has not compromised its function. The specific assay will depend on the protein of interest.
Workflow and Logic Diagrams
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - this compound hydrolysis- Insufficient molar excess- Low protein concentration- Suboptimal pH | - Prepare this compound solution immediately before use in anhydrous solvent.- Increase the molar ratio of this compound to protein.- Increase protein concentration.- Optimize reaction pH (try a range from 7.5 to 8.5). |
| Protein Precipitation | - Over-modification leading to loss of solubility- Protein instability under reaction conditions | - Reduce the molar excess of this compound.- Perform the reaction at a lower temperature (4°C).- Add stabilizing agents like glycerol to the reaction buffer. |
| Loss of Protein Activity | - Modification of critical lysine residues in the active site | - Reduce the molar excess of this compound.- Consider site-directed mutagenesis to protect critical lysine residues. |
Conclusion
This compound offers a direct method for the modification of proteins through the formation of stable urea linkages with lysine residues. Successful bioconjugation requires careful consideration of the reagent's reactivity and potential for hydrolysis. The protocols and guidelines presented here provide a starting point for researchers to develop and optimize their specific bioconjugation strategies using this compound. Empirical determination of the optimal reaction conditions, particularly the molar ratio of the reagent to the protein, is essential to achieve the desired degree of labeling while preserving the biological function of the protein.
References
- 1. NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Situ Generation and Reaction of Benzoyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl isocyanate is a highly reactive intermediate valuable in organic synthesis, particularly in the construction of various nitrogen-containing compounds. Its utility in medicinal chemistry and drug discovery is significant, as the moieties it helps create, such as ureas and carbamates, are common in bioactive molecules. Due to its instability and hazardous nature, this compound is almost exclusively generated in situ and used immediately in subsequent reactions. This document provides detailed application notes and protocols for the efficient in situ generation of this compound and its reaction with various nucleophiles, tailored for professionals in research and drug development.
Methods for In Situ Generation of this compound
Several reliable methods exist for the in situ generation of this compound. The choice of method often depends on the available starting materials, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. The three primary methods covered in these notes are:
-
From Benzamide and Oxalyl Chloride: This is a common and efficient method that proceeds under relatively mild conditions.
-
From Benzoyl Halides and Cyanate Salts: This method provides a direct route from readily available benzoyl chloride.
-
Curtius Rearrangement of Benzoyl Azide: This classic rearrangement offers a pathway from benzoic acid or its derivatives.
Data Presentation
The following tables summarize quantitative data for the in situ generation and reaction of this compound, allowing for easy comparison of different methodologies.
Table 1: Comparison of In Situ Generation Methods for this compound and Subsequent Urea Formation
| Starting Material | Reagents | Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| Benzamide | Oxalyl Chloride | Allylamine | N-allyl-N'-benzoyl-urea | 2-4 (generation), 1-3 (reaction) | High (not specified) | [1] |
| Substituted Benzamide | Oxalyl Chloride | Cyclic Amine | Substituted Benzoyl Urea | 5-24 | Not specified | [2] |
| Benzoyl Chloride | Sodium Cyanate, ZnCl₂, p-TSA | - | This compound | 6.5 | 92.8 | [3] |
| o-Chlorobenzoyl Chloride | Sodium Cyanate, ZnCl₂, p-TSA | - | o-Chlorothis compound | 8 | 89.2 | [3] |
| 4-Methylbenzoyl Chloride | Sodium Cyanate, SnCl₄, p-TSA | - | 4-Methylthis compound | 9 | 88.0 | [3] |
| Benzoic Acid | DPPA, Et₃N, Aniline | Aniline | N-phenyl-N'-benzoylurea | 3-4 | High (not specified) | [4][5] |
Table 2: Reaction of In Situ Generated this compound with Various Nucleophiles
| Generation Method | Nucleophile | Product Type | General Yield Range (%) | Reference |
| From Benzamide and Oxalyl Chloride | Primary/Secondary Amines | N,N'-Disubstituted Ureas | High | [1] |
| Curtius Rearrangement (from Acyl Azides) | Amines | Ureas | 40-55 | [6] |
| Curtius Rearrangement (from Acyl Azides) | Alcohols | Carbamates | Good to Excellent | [4] |
| Curtius Rearrangement (from N-Acylbenzotriazoles) | Thiols | Thiocarbamates | Very Good | [5] |
| Curtius Rearrangement (from N-Acylbenzotriazoles) | Phenols | Carbamates | Very Good | [5] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Benzamide and Oxalyl Chloride and Subsequent Reaction with an Amine
This protocol describes the formation of N-allyl-N'-benzoyl-urea.
Materials:
-
Benzamide
-
Oxalyl chloride
-
Allylamine
-
Dry, aprotic solvent (e.g., dichloromethane or toluene)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
Part A: In Situ Generation of this compound [1]
-
To a solution of benzamide (1 equivalent) in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and CO).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude this compound. Caution: this compound is moisture-sensitive and should be used immediately.
Part B: Reaction with Allylamine [1]
-
Redissolve the crude this compound in a dry, aprotic solvent.
-
Add a solution of allylamine (1 equivalent) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield N-allyl-N'-benzoyl-urea.
Protocol 2: One-Pot Synthesis of N-Phenyl-N'-benzoylurea via In Situ Curtius Rearrangement
This protocol utilizes diphenylphosphoryl azide (DPPA) for the one-pot conversion of benzoic acid to the corresponding urea.[4][5]
Materials:
-
Benzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Aniline
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under reflux
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoic acid (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the reaction mixture.
-
Add aniline (1.1 equivalents) to the flask.
-
Heat the reaction mixture to 110 °C and maintain it under reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-phenyl-N'-benzoylurea.
Protocol 3: [4+2] Cycloaddition of In Situ Generated this compound with a Diene
This protocol is an adaptation for the Diels-Alder reaction of in situ generated this compound with 2,3-dimethyl-1,3-butadiene.
Materials:
-
Benzoyl chloride
-
Silver cyanate (or sodium cyanate with a catalyst as in Table 1)
-
2,3-Dimethyl-1,3-butadiene
-
Dry, inert solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Part A: In Situ Generation of this compound
-
In a dry flask under an inert atmosphere, suspend silver cyanate (1.1 equivalents) in a dry, inert solvent.
-
Add a solution of benzoyl chloride (1 equivalent) in the same solvent dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a precipitate (silver chloride) indicates the generation of this compound.
Part B: Cycloaddition Reaction
-
To the mixture containing the in situ generated this compound, add 2,3-dimethyl-1,3-butadiene (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for Protocol 1: Generation from Benzamide and Reaction with Amine.
Caption: Workflow for Protocol 2: One-Pot Curtius Rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. CN111004150B - Synthesis method of substituted this compound - Google Patents [patents.google.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement Using Diphenylphosphoryl Azide (DPPA) as Azide Donor [organic-chemistry.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Troubleshooting & Optimization
minimizing side reactions in benzoyl isocyanate applications
Technical Support Center: Benzoyl Isocyanate Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and improve outcomes in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
The primary side reactions stem from the high reactivity of the isocyanate group (-NCO). The most prevalent issues are:
-
Hydrolysis: Reaction with water or moisture, which is often the main source of impurities and yield loss. The isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decomposes into benzamide and carbon dioxide gas.[1][2][3]
-
Dimerization and Trimerization: Self-reaction of this compound molecules, particularly in concentrated solutions or during prolonged storage. Dimerization leads to the formation of uretdiones, while trimerization produces isocyanurates.[4][5] These reactions are more common with highly reactive aromatic isocyanates.[5]
-
Reaction with other nucleophiles: Besides the intended reactant, this compound can react with other nucleophilic functional groups present in the reaction mixture, such as alcohols or even some carboxylic acids, leading to undesired byproducts.[6][7]
Q2: My reaction is producing a significant amount of benzamide as an impurity. What is the cause and how can I prevent it?
The formation of benzamide is a direct result of the hydrolysis of this compound by trace amounts of water in your reaction system.[1][8] You may also observe bubbling or foaming due to the concurrent release of carbon dioxide (CO2) gas.[2]
Prevention Strategies:
-
Rigorous Drying of Materials: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Standard protocols for solvent drying should be employed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[9]
-
Use of Moisture Scavengers: Add a chemical drying agent or "moisture scavenger" to the reaction mixture. These additives react preferentially with trace water, protecting the isocyanate.[2][8]
Q3: What are moisture scavengers, and how do I choose one for my reaction?
Moisture scavengers are additives that eliminate trace water from a formulation.[2] The choice depends on the specific reaction conditions and compatibility with your substrates.
// Start Node start [label="Problem:\nLow Yield / High Impurity", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision Nodes d1 [label="Is Benzamide the\nmajor impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d2 [label="Are high molecular weight\nbyproducts observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d3 [label="Was reaction run\nunder inert gas?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Action Nodes a1 [label="Root Cause:\nMoisture Contamination", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; a2 [label="Solutions:\n1. Rigorously dry all solvents, reagents,\nand glassware.\n2. Use a moisture scavenger.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3 [label="Root Cause:\nDimerization / Trimerization", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; a4 [label="Solutions:\n1. Use dilute conditions.\n2. Avoid prolonged reaction times.\n3. Control temperature (run at RT or below).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a5 [label="Implement inert atmosphere\n(N₂ or Ar) for all reactions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a6 [label="Review stoichiometry and\npurity of starting materials.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End Node end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> d1 [color="#5F6368"]; d1 -> a1 [label="Yes", color="#34A853"]; d1 -> d2 [label="No", color="#EA4335"]; a1 -> d3 [color="#5F6368"]; d3 -> a2 [label="No", color="#EA4335"]; d3 -> a2 [label="Yes, but still failing", color="#EA4335"]; d2 -> a3 [label="Yes", color="#34A853"]; d2 -> a6 [label="No", color="#EA4335"]; a3 -> a4 [color="#5F6368"]; a2 -> end_node [color="#34A853"]; a4 -> end_node [color="#34A853"]; a5 -> end_node [color="#34A853"]; a6 -> end_node [color="#34A853"]; d3 -> a5 [label="No", color="#EA4335", style=dashed, constraint=false]; } end_dot Caption: Troubleshooting workflow for this compound reactions.
General Protocol for Minimizing Side Reactions in N-Benzoylurea Synthesis
This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine to form an N-benzoylurea, incorporating best practices to minimize common side reactions.
1. Materials and Preparation:
-
Glassware: All glassware (reaction flask, dropping funnel, stirrer bar) must be oven-dried at >120°C for several hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅, CaH₂).
-
Solvent: Use anhydrous grade solvent (e.g., THF, Dichloromethane, Acetonitrile). If not purchased anhydrous, the solvent must be dried using appropriate methods (e.g., distillation from sodium/benzophenone or calcium hydride) and stored over molecular sieves.
-
Reagents:
-
This compound should be of high purity. If purity is questionable, distillation under reduced pressure may be necessary.[10] Store under an inert atmosphere at the recommended temperature (-20°C).
-
The amine substrate must be dry. Liquid amines can be distilled from KOH or CaH₂. Solid amines should be dried under vacuum.
-
2. Reaction Setup:
-
Assemble the dried reaction flask with a magnetic stirrer, a septum, and a nitrogen or argon inlet.
-
Flame-dry the assembled glassware under a flow of inert gas and allow it to cool to room temperature.
-
Using a syringe, add the desired volume of anhydrous solvent to the flask.
-
Dissolve the amine substrate in the solvent. If the reaction is exothermic, cool the solution in an ice bath (0°C).
3. Reaction Execution:
-
Using a clean, dry syringe, slowly add the this compound dropwise to the stirred amine solution over several minutes. The stoichiometry should be carefully controlled, typically using a 1:1 or slight excess of the amine.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Allow the reaction to stir at the appropriate temperature (typically 0°C to room temperature) until completion. Avoid unnecessarily long reaction times to minimize dimerization.
4. Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude benzoylurea product can be purified. Common purification methods for benzoylureas include:
-
Recrystallization: From a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Silica Gel Chromatography: Using an appropriate eluent system, such as n-hexane/ethyl acetate.[12]
-
-
Characterize the final product to confirm its identity and purity.
References
- 1. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 2. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. johnson-fine.com [johnson-fine.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 4461-33-0 [chemicalbook.com]
- 11. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 12. EP0263438B1 - Benzoylurea compounds, process for their production and pesticides containing them - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoyl isocyanate. This guide provides troubleshooting advice and detailed protocols in a frequently asked questions (FAQ) format to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the crude product is a complex mixture. What are the most common impurities I should expect?
A1: this compound is a highly electrophilic and reactive reagent.[1] Due to its reactivity, several side reactions can occur, leading to a variety of impurities. The most common impurities include:
-
Unreacted Starting Materials: Depending on the reaction conditions, you may have residual nucleophiles (alcohols, amines) or this compound.
-
Hydrolysis Products: this compound readily reacts with trace amounts of water to form an unstable carbamic acid, which decomposes to benzamide and carbon dioxide. In basic conditions, this can proceed further.[2][3]
-
Symmetrical N,N'-Dibenzoylurea: This can form from the reaction of this compound with the benzamide generated from hydrolysis.
-
Allophanates and Biurets: The desired urethane or urea product can sometimes react with another molecule of this compound, especially if an excess is used or at elevated temperatures, leading to allophanate (from carbamates) or biuret (from ureas) cross-linking.[4][5]
-
Byproducts from Reagent Generation: If the isocyanate is generated in situ (e.g., via a Curtius or Staudinger-Aza Wittig reaction), byproducts from those reactions, such as triphenylphosphine oxide, will be present.[6]
Q2: I have a significant amount of a white, often insoluble, precipitate in my reaction mixture. What is it likely to be?
A2: The precipitate is often either your desired N-benzoyl urea product, which can have low solubility in common organic solvents, or a symmetrical urea byproduct. If you reacted this compound with a primary or secondary amine, the resulting N,N'-disubstituted or N,N',N'-trisubstituted benzoylurea is the likely candidate. However, if moisture was present, the formation of N,N'-dibenzoylurea is also a possibility. Verifying the identity via techniques like NMR or LC-MS is recommended.
Q3: How can I quench the excess this compound in my reaction mixture before workup?
A3: Quenching unreacted this compound is crucial to prevent the formation of further byproducts during workup and purification. A simple and effective method is to add a nucleophilic scavenger.
-
Methanol: Adding a small amount of methanol (MeOH) to the reaction mixture will rapidly convert the remaining this compound into the more stable and easily separable methyl N-benzoylcarbamate.
-
Water: While water can be used, it leads to the formation of benzamide, which might be more difficult to separate from your desired product than the methyl carbamate derivative.[2]
Q4: My desired N-benzoyl urea product is difficult to purify by column chromatography. What are my options?
A4: N-benzoyl ureas are often crystalline solids with poor solubility, which can make chromatographic purification challenging.
-
Recrystallization: This is often the most effective method. Experiment with various solvent systems. Common choices include ethanol, methanol, ethyl acetate/heptane, or dichloromethane/hexane mixtures.[7][8]
-
Trituration/Washing: If the main impurity is highly soluble in a specific solvent while your product is not, you can wash or triturate the crude solid. For example, washing with cold diethyl ether or hexane can remove less polar impurities.[6] Dissolving the crude material in a strong solvent like DMSO or DMF and precipitating by adding water can also be effective.[9]
Q5: What is the best way to remove triphenylphosphine oxide (TPPO) from my reaction?
A5: TPPO is a common byproduct from reactions like the Staudinger or Mitsunobu, and its removal can be challenging due to its polarity and solubility.
-
Precipitation: TPPO has low solubility in non-polar solvents. After concentrating the reaction mixture, adding a solvent like n-hexane or a mixture of diethyl ether and hexane can cause the TPPO to precipitate, allowing for its removal by filtration.[6]
-
Column Chromatography: While TPPO can be challenging to separate, using a more polar eluent system on silica gel can effectively separate it from less polar products.
-
Acidic Extraction: TPPO can be protonated and extracted into an acidic aqueous phase, although this method is less common.
Impurity Troubleshooting Summary
The following table summarizes common impurities and suggested methods for their removal.
| Impurity Name | Chemical Structure | Origin | Recommended Purification Method |
| Benzamide | C₆H₅CONH₂ | Hydrolysis of this compound | Column chromatography, recrystallization |
| N,N'-Dibenzoylurea | C₆H₅CONHCONHC₆H₅ | Reaction with hydrolysis byproduct | Recrystallization, column chromatography |
| Methyl N-benzoylcarbamate | C₆H₅CONHCOOCH₃ | Quenching with methanol | Column chromatography, extraction |
| Triphenylphosphine Oxide | (C₆H₅)₃P=O | In situ isocyanate generation | Precipitation from non-polar solvents (e.g., hexane), column chromatography[6] |
| Unreacted Amine/Alcohol | R-NH₂ / R-OH | Excess starting material | Aqueous acid wash (for amines), aqueous base wash (for acidic alcohols), column chromatography |
Experimental Protocols
Protocol 1: General Aqueous Workup for Carbamate Products
This protocol is suitable for the purification of neutral, water-insoluble N-benzoyl carbamates.
-
Quench Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Add methanol (approx. 5 equivalents relative to the excess isocyanate) and stir for 30 minutes to quench any remaining this compound.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Further Purification: Proceed with column chromatography or recrystallization as needed.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly.
-
Elution: Start with a low-polarity eluent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches in solvents like ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/heptane.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove residual solvent.[7]
Visualized Workflows and Pathways
The following diagrams illustrate common workflows and reaction pathways to aid in understanding the purification challenges.
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: Key reaction pathways illustrating the formation of desired products and common side products.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Benzyl isocyanate – general description and application [georganics.sk]
- 3. organic chemistry - Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1237577A - Method for refining carbamates compound - Google Patents [patents.google.com]
- 9. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Technical Support Center: Benzoyl Isocyanate Reactions
Welcome to the Technical Support Center for benzoyl isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Problem 1: Low Yield During this compound Synthesis
Question: I am experiencing low yields when synthesizing this compound from benzoyl chloride and sodium cyanate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from several factors, including suboptimal reaction conditions and the presence of impurities. Here are key areas to investigate:
-
Catalyst System: The choice and purity of the catalyst are critical. A composite catalyst system consisting of a Lewis acid (e.g., zinc chloride, ferric trichloride, or aluminum trichloride) and p-toluenesulfonic acid has been shown to significantly improve yields by promoting the desired reaction pathway and inhibiting side reactions.[1]
-
Reaction Temperature: The temperature must be carefully controlled. Dropwise addition of benzoyl chloride should typically be done at a controlled temperature range, for instance, between 40-60°C. After the addition, maintaining a specific reaction temperature (e.g., 60°C) for a set duration is crucial for driving the reaction to completion.[1]
-
Solvent Choice: The choice of an appropriate organic solvent is important. Solvents like toluene, chlorobenzene, or o-dichlorobenzene are often used.[1] The solvent's boiling point can be a factor, especially if a subsequent heating step is required.[2]
-
Moisture: Isocyanates are highly reactive towards water. Ensure all reactants and equipment are thoroughly dried to prevent the hydrolysis of this compound to benzamide, which would lower your yield.
-
Side Reactions: A common side reaction is the formation of benzonitrile. The use of a composite catalyst system, as mentioned above, can help suppress the formation of this byproduct.[1]
Table 1: Effect of Catalyst and Solvent on this compound Yield [1]
| Lewis Acid | Co-catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | GC Purity (%) |
| Zinc Chloride | p-toluenesulfonic acid | Chlorobenzene | 40-50 (addition), 60 (reaction) | 8 | 90.6 | 99.7 |
| Tin Tetrachloride | p-toluenesulfonic acid | Toluene | 50-55 (addition), 60 (reaction) | 9 | 88.0 | 99.9 |
| Aluminum Trichloride | p-toluenesulfonic acid | o-dichlorobenzene | 50-60 (addition), 60 (reaction) | 6.5 | 92.8 | 99.9 |
Problem 2: Formation of Side Products in Reactions with this compound
Question: When reacting this compound with nucleophiles like amines or alcohols, I observe significant amounts of side products. How can I minimize their formation?
Answer:
The high reactivity of the isocyanate group makes it susceptible to various side reactions.[3][4] Key strategies to minimize byproduct formation include:
-
Control of Stoichiometry: Carefully control the molar ratio of reactants. An excess of the nucleophile (amine or alcohol) can sometimes help to ensure the complete consumption of the isocyanate and prevent side reactions involving unreacted isocyanate.
-
Temperature Control: Many reactions involving isocyanates are exothermic. Maintaining a low and controlled temperature can help to prevent side reactions that may be favored at higher temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Inhibitors for Dimerization: Isocyanates can dimerize to form allophanates. The addition of inhibitors like benzoyl chloride (0.1–0.5 wt.%) can help mitigate this side reaction.[5]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time and avoid prolonged reaction times that could lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound?
A1: A highly effective method involves the reaction of substituted benzoyl chloride with a cyanate (e.g., sodium cyanate) in an organic solvent using a composite catalyst of a Lewis acid and p-toluenesulfonic acid. This method avoids the use of more hazardous reagents like phosgene or expensive ones like oxalyl chloride and has been shown to produce high yields and purity.[1] Another common method is the reaction of benzamide with oxalyl chloride.[2]
Q2: How can I purify crude this compound?
A2: this compound can be purified by distillation under reduced pressure.[1][2] For organic isocyanates that may contain coloring impurities, a purification process involving heating the crude isocyanate with a treating agent (such as a metal salt of mercaptobenzothiazol or an alkyl-substituted phenol) followed by distillation can be effective.[6]
Q3: My reaction of this compound with a primary amine to form a urea is giving a low yield. What should I check?
A3: Low yields in urea formation can be due to several factors. Ensure your amine is of high purity and free of water. The reaction should be carried out in a dry, aprotic solvent under an inert atmosphere. The reaction temperature should be controlled, as excessive heat can lead to side reactions. It is also possible that the this compound has degraded; its purity should be checked before use. In some cases, the isocyanate can be generated in situ and used directly in the subsequent reaction with the amine without purification, which can improve overall yields by minimizing handling losses of the reactive intermediate.[3][4]
Q4: Can I use this compound in multi-component reactions?
A4: Yes, this compound is a valuable reagent in multi-component reactions (MCRs). For example, it can be used in the synthesis of N-benzoyl-2-triphenyl-phosphoranylidene succinimides through a three-component reaction with triphenylphosphine and dialkylacetylene-dicarboxylates.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzoyl Chloride and Sodium Cyanate [1]
-
Preparation: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add sodium cyanate (0.65 mol), zinc chloride (0.05 mol), p-toluenesulfonic acid (catalytic amount), and chlorobenzene (200g).
-
Reaction: Heat the mixture to 40-50°C with stirring.
-
Addition of Benzoyl Chloride: Slowly add o-chlorobenzoyl chloride (0.5 mol) dropwise to the reaction mixture while maintaining the temperature between 40-50°C.
-
Reaction Completion: After the addition is complete, raise the temperature to 60°C and maintain it for 8 hours.
-
Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Purification: Purify the resulting crude o-chlorothis compound by continuous reduced pressure distillation to obtain the final product.
Protocol 2: General Procedure for the Reaction of this compound with an Amine to Form a Urea [3][4]
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in a suitable dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Addition of this compound: Cool the solution in an ice bath (0°C). Slowly add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time (monitor by TLC or other suitable methods).
-
Work-up: Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound and its subsequent reaction to form a urea.
References
- 1. CN111004150B - Synthesis method of substituted this compound - Google Patents [patents.google.com]
- 2. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 3. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | 4461-33-0 | Benchchem [benchchem.com]
- 6. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
Technical Support Center: Managing the Moisture Sensitivity of Benzoyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of benzoyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound (C₆H₅CONCO) is a highly reactive organic compound containing an isocyanate group (-NCO) attached to a benzoyl group.[1] Its high reactivity, particularly towards nucleophiles, makes it a valuable reagent in organic synthesis. The isocyanate group is highly electrophilic, making it susceptible to reaction with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[2]
The primary reason for its moisture sensitivity is its rapid and irreversible reaction with water. This reaction forms an unstable carbamic acid intermediate, which then decomposes to produce benzamide and carbon dioxide gas.[2][3][4] This can lead to pressure buildup in sealed containers and the formation of solid byproducts that contaminate the reagent and interfere with desired reactions.[5][6]
Q2: How should I properly store this compound to prevent degradation?
A2: Proper storage is critical to maintaining the integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[5][7] The recommended storage temperature is often -20°C. To prevent exposure to atmospheric moisture, it is essential to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[4] If a container is opened, the headspace should be purged with a dry inert gas before resealing.[4]
Q3: What are the visible signs of this compound degradation due to moisture?
A3: Moisture contamination of isocyanates can lead to several visible changes. The first indication is often a "cloudiness" in the liquid.[4][6] As the reaction with water proceeds, solid crystalline structures, which are urea-based byproducts, may form and precipitate out of the solution or form a solid layer on the surface of the liquid.[4][6] If you observe these signs, it is likely that the reagent has been compromised.
Q4: Can I still use this compound that has been accidentally exposed to moisture?
A4: It is generally not recommended to use this compound that shows signs of moisture contamination. The presence of benzamide and other urea byproducts will lead to inaccurate stoichiometry in your reactions and can introduce impurities into your final product.[3][8] In some cases, purification by distillation under reduced pressure may be possible, but this should be performed with caution due to the thermal sensitivity of the compound.[9]
Troubleshooting Guide
Problem 1: Formation of an insoluble white precipitate in my reaction mixture.
-
Possible Cause: This is a classic sign of the reaction between this compound and trace amounts of water in your solvent or on your glassware. The precipitate is likely a disubstituted urea, formed when the amine product of the initial isocyanate-water reaction reacts with another molecule of this compound.[3]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).[10] All glassware should be oven-dried or flame-dried immediately before use and allowed to cool under an inert atmosphere.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of a dry inert gas like nitrogen or argon.[3]
-
Reagent Purity: Ensure that all other reagents are as dry as possible.[3]
-
Problem 2: My reaction is not proceeding to completion, and I have a low yield of the desired product.
-
Possible Cause: If your this compound has been partially hydrolyzed by moisture, the actual concentration of the active reagent is lower than calculated. This leads to incorrect stoichiometry and incomplete conversion of your starting material.[8]
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a fresh, unopened bottle of this compound.
-
Proper Handling: When dispensing the reagent, do so under an inert atmosphere and use a dry syringe or cannula.
-
Stoichiometric Adjustments: If you suspect partial degradation and must use the reagent, consider titrating a small sample to determine the active isocyanate content before setting up the large-scale reaction.
-
Problem 3: I observe gas evolution (bubbling) from my reaction mixture.
-
Possible Cause: Gas evolution is a direct result of the decomposition of the carbamic acid intermediate formed from the reaction of this compound with water, which releases carbon dioxide.[2][4][11]
-
Solution: This is a strong indicator of moisture contamination. Review your experimental setup and protocols for sources of moisture ingress. Ensure all connections are secure and that your inert gas supply is dry.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Reduces the rate of potential side reactions and degradation. |
| Storage Atmosphere | Dry Nitrogen or Argon[4] | Prevents contact with atmospheric moisture. |
| Solvent Water Content | < 50 ppm | Minimizes the primary degradation pathway. |
| Reaction Atmosphere | Dry Nitrogen or Argon | Protects the reaction from atmospheric moisture. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
-
Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Connect the reaction flask to a manifold providing a positive pressure of dry inert gas.
-
Reagent Transfer:
-
Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Briefly increase the inert gas flow to the reaction flask.
-
Using a dry, nitrogen-flushed syringe with a long needle, carefully pierce the septum of the this compound container.
-
Withdraw the required volume of the reagent.
-
Immediately dispense the reagent into the reaction flask through a septum.
-
-
Post-Transfer:
-
Remove the syringe from the reaction flask.
-
Purge the headspace of the this compound container with dry inert gas before resealing tightly.
-
Store the this compound container at the recommended temperature.
-
Protocol 2: Setting up a Moisture-Sensitive Reaction with this compound
-
Glassware and Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) after thoroughly drying all components. Connect the setup to a bubbler to ensure a positive pressure of inert gas.
-
Solvent and Reagents: Add the dried solvent and other non-isocyanate reagents to the reaction flask via a cannula or a dry syringe.
-
Temperature Control: Bring the reaction mixture to the desired temperature using a suitable bath (e.g., ice-water, dry ice-acetone).
-
Addition of this compound: Add the this compound dropwise to the reaction mixture from an addition funnel or by slow syringe pump addition to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, IR spectroscopy).
-
Quenching: Once the reaction is complete, carefully quench any remaining unreacted this compound by slowly adding a suitable nucleophile, such as isopropanol or methanol, at a low temperature.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for failed reactions.
References
- 1. This compound | 4461-33-0 [chemicalbook.com]
- 2. doxuchem.com [doxuchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resinlab.com [resinlab.com]
- 5. Benzyl isocyanate(3173-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. benchchem.com [benchchem.com]
- 11. poliuretanos.net [poliuretanos.net]
Technical Support Center: Identifying Byproducts in Benzoyl Isocyanate Reactions by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in reactions involving benzoyl isocyanate using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound reaction mixtures.
Q1: My ¹H NMR spectrum shows unexpected broad singlets in the 7-9 ppm region and I observe the formation of a precipitate. What could be the cause?
A1: This is often indicative of the formation of symmetrically substituted ureas, which can arise if moisture is present in your reaction. This compound is highly reactive towards water, hydrolyzing to form benzamide and carbon dioxide, or reacting with the in-situ formed benzamide to yield 1,3-dibenzoylurea. The resulting amine from the hydrolysis of other isocyanates can also react with another isocyanate molecule to form a disubstituted urea, which is often insoluble in common organic solvents.[1]
Troubleshooting Steps:
-
Review Reaction Conditions: Ensure that all glassware was rigorously dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
Solvent Purity: Use anhydrous solvents for your reaction. The presence of water in the solvent is a common cause of this side reaction.
-
NMR Analysis: Compare the chemical shifts in your spectrum with the data for known byproducts in the tables below. Symmetrical ureas often have limited solubility, which can lead to broad signals in the NMR spectrum.
Q2: I observe a complex mixture of aromatic signals and multiple carbonyl signals in the ¹³C NMR spectrum around 150-170 ppm. How can I identify the different species?
A2: A complex product mixture can result from several side reactions. Besides the expected N-benzoyl carbamate or urea, you may have formed byproducts such as benzamide, 1,3-dibenzoylurea, or even cyclic oligomers of the isocyanate.
Identification Workflow:
-
Acquire High-Resolution Spectra: Obtain both ¹H and ¹³C NMR spectra of your crude reaction mixture.
-
Consult Chemical Shift Tables: Compare the observed chemical shifts with the provided reference tables for expected products and common byproducts.
-
Spiking Experiment: If a suspected byproduct is commercially available or can be independently synthesized, a spiking experiment can be performed. Add a small amount of the pure compound to your NMR sample and observe if the signal intensities of the suspected peaks increase.
Q3: My reaction has gone to completion according to TLC, but after workup and purification, the NMR of my product shows signals that were not in the crude mixture. What might have happened?
A3: This could be due to the instability of your desired product during purification (e.g., on silica gel) or the workup procedure. For example, N-benzoyl carbamates can be susceptible to hydrolysis under acidic or basic conditions. It is also possible that some byproducts are not easily visible by TLC. It is always advisable to acquire an NMR spectrum of the crude reaction mixture for comparison.[2]
Preventative Measures:
-
Use neutral purification conditions when possible.
-
Minimize the time the product is on the silica gel column.
-
Ensure all solvents used for workup and chromatography are free of acid or base contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a reaction of this compound with an alcohol?
A1: The most common byproducts include:
-
1,3-Dibenzoylurea: Formed from the reaction of this compound with water, followed by reaction with another molecule of this compound.
-
Benzamide: Formed from the hydrolysis of this compound.
-
Allophanates: Formed from the reaction of the desired N-benzoyl carbamate product with an excess of this compound, especially at elevated temperatures.
Q2: What are the most common byproducts in a reaction of this compound with a primary or secondary amine?
A2: The most common byproducts include:
-
1,3-Dibenzoylurea: As in the reaction with alcohols, this can form if water is present.
-
Symmetrical Urea of the Amine: If the amine starting material is precious, be aware that any carbon dioxide generated from the hydrolysis of this compound can react with your amine to form a symmetrical urea, consuming your starting material.
-
Biurets: Formed from the reaction of the desired N-benzoyl urea product with an excess of this compound.
Q3: Are there any characteristic NMR signals that can quickly indicate the presence of major byproducts?
A3: Yes, some general guidelines are:
-
Benzamide: Look for a broad NH₂ signal in the ¹H NMR and a carbonyl signal around 168-170 ppm in the ¹³C NMR.
-
1,3-Dibenzoylurea: This symmetrical molecule will show a single set of benzoyl signals and a characteristic NH proton signal. The carbonyl carbon signal is typically around 165-170 ppm.
-
Isocyanurate Trimer: The cyclic trimer of this compound is a highly symmetrical molecule. You would expect a single set of signals for the benzoyl group and a carbonyl signal in the ¹³C NMR around 148-150 ppm.
Data Presentation: NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound, its expected products, and common byproducts. Chemical shifts are reported in ppm (δ) and are referenced to TMS. Note that the exact chemical shifts can vary depending on the solvent and the specific structure of the R group.
Table 1: ¹H NMR Chemical Shift Data
| Compound Class | Functional Group | Typical Chemical Shift (ppm) | Notes |
| Starting Material | |||
| This compound | Aromatic C-H | 7.5 - 8.2 | Complex multiplet. |
| Expected Products | |||
| N-Benzoyl Carbamate | Aromatic C-H (Benzoyl) | 7.4 - 8.0 | Multiplets. |
| Aromatic C-H (from Alcohol) | 7.0 - 7.5 | Depends on the alcohol used. | |
| N-H | 8.5 - 11.0 | Broad singlet, position is concentration and solvent dependent. | |
| O-CH - | 4.0 - 5.5 | Depends on the structure of the alcohol. | |
| N-Benzoyl Urea | Aromatic C-H (Benzoyl) | 7.4 - 8.1 | Multiplets. |
| Aromatic C-H (from Amine) | 7.0 - 7.6 | Depends on the amine used. | |
| NH -C=O (Benzoyl side) | 9.0 - 11.5 | Broad singlet. | |
| NH -R (Amine side) | 6.0 - 9.0 | Broad singlet or triplet depending on coupling. | |
| Common Byproducts | |||
| Benzamide | Aromatic C-H | 7.4 - 7.9 | Multiplets.[3] |
| NH ₂ | 7.5 - 8.1 (DMSO-d₆) | Two broad singlets.[3] | |
| 1,3-Dibenzoylurea | Aromatic C-H | 7.5 - 8.3 | Multiplets. |
| N-H | 11.0 - 11.5 (DMSO-d₆) | Broad singlet. | |
| Isocyanurate Trimer | Aromatic C-H | 7.4 - 8.2 | Multiplets. |
Table 2: ¹³C NMR Chemical Shift Data
| Compound Class | Functional Group | Typical Chemical Shift (ppm) |
| Starting Material | ||
| This compound | C =O | ~165 |
| N=C =O | ~140 | |
| Aromatic C | 128 - 135 | |
| Expected Products | ||
| N-Benzoyl Carbamate | Benzoyl C =O | 165 - 168 |
| Carbamate C =O | 152 - 156[4] | |
| Aromatic C | 127 - 138 | |
| C -O | 60 - 80 | |
| N-Benzoyl Urea | Benzoyl C =O | 166 - 170 |
| Urea C =O | 153 - 157[5] | |
| Aromatic C | 120 - 140 | |
| Common Byproducts | ||
| Benzamide | C =O | 168 - 170[6][7] |
| Aromatic C | 127 - 134[6][7] | |
| 1,3-Dibenzoylurea | Benzoyl C =O | ~167 |
| Urea C =O | ~152 | |
| Aromatic C | 128 - 134 | |
| Isocyanurate Trimer | C =O | 148 - 150 |
| Aromatic C | 128 - 135 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous solvent (e.g., dichloromethane or THF, to make a ~0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated in vacuo for direct NMR analysis of the crude product or subjected to a standard aqueous workup and purification by column chromatography.
Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous aprotic solvent (e.g., dichloromethane or THF, to make a ~0.5 M solution).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution. The reaction is often exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The product N-benzoyl urea often precipitates from the solution.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent can be removed in vacuo. The crude product can then be analyzed by NMR.
Protocol 3: Preparation of a Crude Reaction Mixture for NMR Analysis
-
Take an aliquot (approximately 0.5 mL) of the reaction mixture.
-
Transfer the aliquot to a small vial and remove the solvent under a stream of nitrogen or by using a rotary evaporator.[2]
-
Ensure the residue is thoroughly dried under high vacuum to remove all traces of the reaction solvent, as residual solvent peaks can interfere with the analysis.
-
Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL.[8]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9][10]
-
The sample is now ready for NMR analysis.
Visualizations
Caption: Reaction pathways for this compound, including byproduct formation.
Caption: NMR-based troubleshooting workflow for identifying reaction byproducts.
References
- 1. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. scielo.br [scielo.br]
- 6. curresweb.com [curresweb.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
Optimizing Temperature Conditions for Benzoyl Isocyanate Reactions: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing temperature conditions for reactions involving benzoyl isocyanate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound reactions, with a focus on temperature-related challenges.
| Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to slow or stalled kinetics. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or in-situ IR spectroscopy. For reactions with alcohols, a general starting range is 50-100°C.[1] If the reaction is still sluggish, consider the addition of a suitable catalyst. |
| Thermal decomposition of this compound: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. | Avoid unnecessarily high temperatures. If a high temperature is required for the reaction, minimize the reaction time. Consider using a higher concentration of reactants to facilitate a faster reaction at a lower temperature. | |
| Presence of Multiple Byproducts | Reaction temperature is too high: Elevated temperatures can promote side reactions such as the formation of allophanates (from reaction with urethane products) and biurets (from reaction with urea products). Dimerization or trimerization of the isocyanate can also occur. | Reduce the reaction temperature. If a higher temperature is necessary for the primary reaction, consider using a more selective catalyst that can promote the desired reaction at a lower temperature. Employing "blocked" isocyanates can also be a strategy, as the reactive isocyanate is only liberated at a specific deblocking temperature.[2] |
| Reaction with residual water: this compound is sensitive to moisture and will react to form an unstable carbamic acid, which decomposes to benzamide and CO2. This reaction is often accelerated at higher temperatures. | Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Reaction Stalls Before Completion | Insufficient thermal energy: The reaction may have reached a point where the remaining reactants lack sufficient energy to overcome the activation barrier. | Gently increase the temperature to drive the reaction to completion. Be cautious not to overheat and trigger side reactions. Monitor the reaction closely. |
| Poor Product Purity | Formation of temperature-induced side products: As mentioned, high temperatures can lead to various side products that are difficult to separate from the desired product. | Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Purification techniques such as column chromatography or recrystallization may be necessary. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on the yield of reactions involving this compound and related isocyanates with common nucleophiles.
Table 1: Effect of Temperature on the Reaction of Isocyanates with Alcohols
| Isocyanate | Alcohol | Temperature (°C) | Yield (%) | Reference |
| Phenyl Isocyanate | n-Propanol | 30 | - | [3] |
| Phenyl Isocyanate | n-Propanol | 40 | - | [3] |
| Phenyl Isocyanate | n-Propanol | 50 | - | [3] |
| General Isocyanates | Primary/Secondary Alcohols | 50-100 | - | [1] |
Note: Specific yield data for this compound was limited in the search results. The data for phenyl isocyanate is provided as a comparable aromatic isocyanate.
Table 2: Effect of Temperature on the Reaction of this compound with Imines
| Imine Substrate | Temperature (°C) | Solvent | Yield (%) | Reference |
| Imine 32 | 0 | CH2Cl2 | 61 | [4] |
| Imine 32 | Room Temperature | Neat | 41 | [4] |
| Imine 32 | 70 | Neat | 54 | [4] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on temperature control.
Protocol 1: General Reaction of this compound with an Alcohol
-
Preparation: Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the alcohol in an anhydrous aprotic solvent (e.g., toluene, THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Temperature Control: Place the flask in a temperature-controlled oil bath and bring the solution to the desired reaction temperature (e.g., 60°C).
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the alcohol solution dropwise via a syringe or dropping funnel. The addition rate should be controlled to maintain the desired reaction temperature, as the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or in-situ Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2250 cm⁻¹).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Protocol 2: Reaction of this compound with an Amine
-
Preparation: As with the alcohol reaction, all equipment must be dry and the reaction conducted under an inert atmosphere.
-
Reagents: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) in a flask.
-
Temperature Control: Cool the amine solution in an ice bath to 0°C. Reactions with amines are typically very fast and highly exothermic.
-
Addition of this compound: Add a solution of this compound in the same solvent dropwise to the cooled amine solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure completion.
-
Work-up: The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent can be removed, and the product purified as necessary.
Visualizing Reaction Optimization
The following diagrams illustrate key concepts and workflows for optimizing temperature conditions in this compound reactions.
Caption: Workflow for optimizing reaction temperature.
Caption: Temperature-dependent reaction pathways.
References
- 1. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 2. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Solvent Effects on Benzoyl Isocyanate Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the critical role of solvents in the reactivity of benzoyl isocyanate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of this compound with nucleophiles?
A1: Solvent polarity significantly influences the reaction rate. Generally, for reactions with nucleophiles like alcohols and phenols, the choice of a suitable solvent is crucial for achieving optimal reaction kinetics. Non-polar solvents can lead to very slow reaction rates[1]. Polar aprotic solvents, such as tetrahydrofuran (THF), ethyl acetate, or acetone, are often good starting points for reactions with alcohols or phenols[1]. The reaction is often accelerated in polar solvents[2]. For instance, the reaction of phenol with tolylene-2,4-diisocyanate is significantly faster in more polar solvents, following the order of dimethyl sulfoxide > cyclohexanone > n-butyl acetate > 1,4-dioxane > xylene[2]. However, the effect can be complex, as hydrogen bonding capabilities of the solvent also play a crucial role[3].
Q2: What are the most common side reactions when working with this compound, and how can solvent choice help mitigate them?
A2: The most prevalent side reaction is the reaction of the isocyanate with moisture (water), leading to the formation of an unstable carbamic acid. This carbamic acid then decomposes into an amine and carbon dioxide. The resulting amine can react with another molecule of this compound to form a symmetrical urea, which is often insoluble and precipitates out of the reaction mixture[1]. To minimize this, it is imperative to use anhydrous solvents and reagents and to conduct experiments under an inert atmosphere (e.g., nitrogen or argon)[1]. Solvents with low polarity can sometimes favor the desired urethane formation over the urea side reaction[4]. Other potential side reactions include trimerization to form isocyanurates and the formation of allophanates and biurets, especially at elevated temperatures and in the presence of certain catalysts[5].
Q3: Can the solvent affect the reaction mechanism?
A3: Yes, the solvent can influence the reaction mechanism. The solvent's ability to stabilize reactants, intermediates, and transition states through interactions like hydrogen bonding and dipole-dipole interactions can alter the reaction pathway[3]. For example, in nucleophilic substitution reactions, polar protic solvents can stabilize carbocation intermediates, favoring an SN1 mechanism, while polar aprotic solvents can enhance the reactivity of nucleophiles, favoring an SN2 pathway[6]. While the fundamental reaction of this compound with a nucleophile is a nucleophilic addition, the specific interactions with the solvent can affect the energetics of the transition state.
Q4: Are there any general rules for selecting a solvent for a reaction with this compound?
A4: While there is no universal solvent, some general guidelines can be followed. For reactions with alcohols or phenols, polar aprotic solvents are generally recommended[1]. For reactions involving amines, a broader range of solvents, including polar protic ones, can be suitable[1]. It is crucial to ensure the solvent is anhydrous to prevent the formation of urea byproducts[1]. The choice of solvent may also depend on the desired reaction rate and the need to avoid side reactions. It is always advisable to perform small-scale pilot reactions in a few different solvents to determine the optimal conditions for your specific application.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on solvent-related causes and solutions.
| Issue | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Choice: The use of a non-polar solvent can result in extremely slow reaction kinetics[1]. 2. Moisture Contamination: The solvent contains water, leading to the consumption of this compound through the formation of urea[1]. 3. Solvent Reactivity: The solvent itself is a nucleophile (e.g., an alcohol or a primary/secondary amine) and reacts with the this compound. | 1. Select an appropriate solvent based on the nucleophile. For alcohols and phenols, start with polar aprotic solvents like THF, ethyl acetate, or acetone[1]. 2. Always use anhydrous solvents and dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (nitrogen or argon)[1]. 3. Choose an inert solvent that does not have active hydrogen atoms that can react with the isocyanate group. |
| Formation of a White Precipitate | Urea Formation: This is a strong indication of moisture contamination in the solvent or reagents. The precipitate is likely the disubstituted urea formed from the reaction of this compound with the amine generated from the hydrolysis of another isocyanate molecule[4]. | 1. Ensure strictly anhydrous conditions. Use high-purity, anhydrous solvents[4]. 2. Consider using a less polar solvent, which can sometimes accelerate the desired reaction over the urea side reaction[4]. 3. Dry all reagents and glassware meticulously before use. |
| Reaction is Too Fast or Uncontrolled | Highly Polar or Catalytic Solvent: Some polar aprotic solvents, like DMF and DMSO, can catalyze the reaction of aromatic isocyanates with alcohols[7]. | 1. Switch to a less polar or non-catalytic solvent to better control the reaction rate. 2. If a polar aprotic solvent is necessary for solubility, consider cooling the reaction mixture to moderate the reaction rate. |
| Inconsistent Reaction Rates or Results | Solvent Purity and Batch Variation: Impurities in the solvent, or variations in the level of moisture between different solvent batches, can lead to inconsistent results. | 1. Use high-purity solvents from a reliable source. 2. If possible, use a new bottle of anhydrous solvent for each set of critical experiments. 3. Consider purifying the solvent before use if contamination is suspected. |
Data Presentation
Due to a scarcity of comprehensive kinetic data specifically for this compound, the following tables present data for the reaction of phenyl isocyanate with various nucleophiles. Phenyl isocyanate serves as a reasonable model for the reactivity of this compound, as the primary electronic effects on the isocyanate group are similar.
Note: The following data should be used as a guide. Actual reaction rates with this compound may vary.
Table 1: Rate Constants for the Reaction of Phenyl Isocyanate with n-Butanol in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Hexane | 1.88 | Data not available, but expected to be very slow |
| Toluene | 2.38 | Value varies depending on the study, generally low[8] |
| Dioxane | 2.21 | Value varies depending on the study[9] |
| Acetonitrile | 37.5 | Value varies depending on the study[10] |
Table 2: Activation Energies for the Reaction of Phenyl Isocyanate with Alcohols
| Alcohol | Solvent | Activation Energy (Ea) (kJ/mol) |
| 1-Propanol | Stoichiometric | Higher than with excess alcohol or isocyanate[10] |
| 1-Propanol | Excess Alcohol | Lower than stoichiometric[10] |
| 1-Propanol | Excess Isocyanate | Lower than stoichiometric[10] |
Table 3: Qualitative Effect of Solvent Type on Reaction Rate
| Solvent Type | General Effect on Reaction with Alcohols/Phenols | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Slow | Poor stabilization of polar transition states. |
| Polar Aprotic (e.g., Acetonitrile, THF, Acetone) | Moderate to Fast | Good solvation of polar transition states without strongly solvating the nucleophile. |
| Polar Protic (e.g., Methanol, Ethanol) | Complex | Can act as both a solvent and a reactant. Hydrogen bonding with the nucleophile can decrease its reactivity[11]. |
| Basic/Catalytic (e.g., Pyridine, DMF, DMSO) | Can be very fast | Can act as catalysts, accelerating the reaction[7]. |
Experimental Protocols
Detailed Methodology for In-Situ FTIR Kinetic Analysis of this compound Reactions
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of isocyanate reactions in real-time by tracking the disappearance of the characteristic N=C=O stretching band[2][6][12].
Objective: To determine the rate constant of the reaction between this compound and a nucleophile (e.g., n-butanol) in a chosen solvent.
Materials and Equipment:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe[3]
-
Jacketed reaction vessel with a lid containing ports for the ATR probe, temperature probe, nitrogen inlet/outlet, and reagent addition
-
Thermostatic circulator
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Anhydrous solvent (e.g., dioxane, acetonitrile, or toluene)
-
This compound (high purity)
-
Nucleophile (e.g., n-butanol, high purity, anhydrous)
-
Inert gas supply (dry nitrogen or argon)
Procedure:
-
System Setup:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Assemble the reaction vessel with the magnetic stirrer, temperature probe, and inert gas lines.
-
Insert the ATR-FTIR probe into the reaction vessel, ensuring the crystal is fully submerged in the reaction medium once the solvent is added.
-
Connect the jacketed vessel to the thermostatic circulator and set the desired reaction temperature.
-
-
Background Spectrum Acquisition:
-
Add the desired volume of anhydrous solvent to the reaction vessel and start stirring.
-
Allow the solvent to reach the set temperature.
-
Collect a background FTIR spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent reaction spectra.
-
-
Reaction Initiation and Data Collection:
-
Add the nucleophile (e.g., n-butanol) to the solvent and allow the mixture to thermally equilibrate.
-
Initiate the reaction by adding a known concentration of this compound to the stirred solution.
-
Immediately start collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds)[12]. The data acquisition should be automated.
-
Continue collecting spectra until the reaction is complete, as indicated by the disappearance of the isocyanate peak.
-
-
Data Analysis:
-
The concentration of this compound at each time point is proportional to the absorbance of its characteristic N=C=O stretching band, which appears around 2250 cm⁻¹.
-
For each spectrum, determine the peak height or area of the isocyanate band.
-
Plot the concentration of this compound (or its absorbance) as a function of time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a 1:1 stoichiometry).
-
Mandatory Visualizations
Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]
- 12. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
preventing the formation of allophanates from benzoyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the formation of allophanate byproducts during reactions involving benzoyl isocyanate. The information is presented in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an allophanate, and why is it an issue in my reaction with this compound?
A1: An allophanate is a byproduct formed when this compound reacts with the urethane product of your primary reaction. This secondary reaction can lead to a mixture of products, reducing the yield of your desired compound and complicating purification. Allophanate formation can also lead to increased viscosity or gelation in polymerization reactions.[1]
Q2: What are the primary factors that promote allophanate formation?
A2: The two main factors that promote allophanate formation are elevated temperatures and an excess of this compound.[2][3] The presence of certain catalysts can also accelerate this side reaction.[4]
Q3: At what temperature does allophanate formation become significant?
A3: Generally, allophanate formation is more likely at temperatures above 100-140°C.[2] However, in the presence of certain catalysts, this reaction can occur at lower temperatures. It is crucial to carefully control the reaction temperature to minimize this side reaction.
Q4: How can I detect the presence of allophanates in my reaction mixture?
A4: Allophanates can be identified using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to identify the characteristic signals of the allophanate structure.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the vibrational frequencies of the functional groups present in allophanates.[2][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the allophanate byproduct from the desired urethane product.[7][8]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low yield of the desired urethane product and the presence of a significant, less polar byproduct. | Formation of allophanate due to excess this compound. | Carefully control the stoichiometry of your reaction. A slight excess of the alcohol or amine nucleophile may be beneficial. If an excess of this compound is required, consider adding it portion-wise to the reaction mixture.[1] |
| The reaction mixture becomes increasingly viscous or gels unexpectedly. | Cross-linking caused by allophanate formation, especially if diols or other poly-functional nucleophiles are used. | Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups. Lower the reaction temperature and consider using a less reactive catalyst or a reaction inhibitor.[1] |
| Reaction works well at a small scale but fails upon scale-up. | Poor heat dissipation on a larger scale leads to localized high temperatures, promoting allophanate formation. | Ensure efficient stirring and cooling of the reaction vessel. Consider a slower, controlled addition of the this compound on a larger scale to manage the reaction exotherm. |
| An unexpected peak appears in the 1H NMR spectrum, possibly a broad singlet in the amide region. | This could be the N-H proton of the allophanate. | Compare the spectrum to known spectra of similar allophanates if available. Spiking the sample with a small amount of a suspected allophanate standard can help with identification. |
| The reaction is sluggish at low temperatures, but increasing the temperature leads to byproducts. | The desired urethane formation and the undesired allophanate formation have different activation energies. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Consider using a catalyst that selectively promotes urethane formation over allophanate formation. Tertiary amines are generally less prone to promoting trimerization and allophanation compared to some organometallic catalysts.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Urethane from this compound and a Primary Alcohol with Minimized Allophanate Formation
This protocol provides a general procedure for the reaction of this compound with a primary alcohol, focusing on conditions that minimize the formation of allophanate byproducts.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Quenching agent (e.g., a small amount of methanol or dibutylamine)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Reaction Initiation: Cool the alcohol solution to 0-5°C using an ice bath.
-
Controlled Addition: Slowly add the this compound (0.95-1.0 equivalents) dropwise to the alcohol solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or in-situ FTIR.
-
Quenching: Once the reaction is complete, quench any unreacted this compound by adding a small amount of the quenching agent.
-
Workup: Proceed with the appropriate aqueous workup and purification (e.g., extraction, crystallization, or column chromatography) to isolate the desired urethane product.
Protocol 2: Analytical Characterization of Allophanate Byproducts
This outlines the general steps for identifying allophanate impurities in your reaction mixture.
-
1H and 13C NMR Spectroscopy:
-
Obtain a high-resolution NMR spectrum of your crude reaction product.
-
Look for characteristic signals of the allophanate structure. For a this compound-derived allophanate, you would expect to see signals corresponding to the benzoyl group, the alkyl group from the alcohol, and two distinct carbonyl signals in the 13C NMR spectrum. The N-H protons of the allophanate may appear as broad singlets in the 1H NMR spectrum.[9]
-
-
FTIR Spectroscopy:
-
Acquire an FTIR spectrum of your product.
-
Look for characteristic absorption bands for the urethane (approx. 1700-1730 cm-1 for the C=O stretch and 3300-3400 cm-1 for the N-H stretch) and allophanate groups. Allophanates will have additional carbonyl stretching frequencies.[2]
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate your desired urethane from potential byproducts.
-
Allophanates are generally less polar than the corresponding urethanes and will have different retention times.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Allophanate Formation (General Trends)
| Parameter | Condition Favoring Urethane | Condition Favoring Allophanate |
| Temperature | Low (e.g., 0-25°C) | High (e.g., >100°C)[2] |
| Stoichiometry | Equimolar or slight excess of nucleophile | Excess isocyanate[1] |
| Catalyst | None or selective urethane catalyst | Certain organometallic catalysts (e.g., DBTDL)[4] |
| Reaction Time | Shorter | Longer (at elevated temperatures) |
Visualizations
Caption: Reaction pathway showing the formation of the desired urethane and the undesired allophanate byproduct.
Caption: A troubleshooting workflow for addressing the formation of allophanates in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
safe handling and quenching procedures for benzoyl isocyanate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for benzoyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that poses several risks. It is harmful if swallowed, inhaled, or comes into contact with the skin[1][2]. It can cause skin irritation, serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled[1][2]. As a combustible liquid, it also presents a fire hazard[2].
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When working with this compound, it is crucial to use appropriate PPE to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2][4]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if there is a risk of inhalation.[3][4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, acids, strong bases, and alcohols.[4][5] Some sources recommend storing it in a freezer at temperatures below -1°C[6]. It is also sensitive to moisture[4].
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[3] Absorb the spill with an inert material such as dry sand or earth, and then place it into a chemical waste container.[5] Do not use water to clean up the spill, as it reacts with isocyanates[5]. The waste container should not be sealed tightly, as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup.
Q5: How can I safely quench unreacted this compound in my reaction mixture?
A5: Unreacted this compound can be safely quenched by reacting it with a nucleophile. Common choices include alcohols (e.g., methanol, isopropanol) or secondary amines (e.g., diethylamine). The reaction should be performed in a fume hood with appropriate PPE. A detailed protocol for quenching with methanol or diethylamine is provided in the Troubleshooting Guide below.
Troubleshooting Guides
Issue: Quenching a Reaction Containing this compound
Problem: You have completed a reaction and need to safely neutralize the remaining this compound before work-up.
Solution:
You can quench the excess this compound by adding a primary or secondary amine, or an alcohol to the reaction mixture. These nucleophiles will react with the isocyanate to form a stable urea or carbamate, respectively.
Detailed Experimental Protocols:
Method 1: Quenching with Diethylamine
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon) and is being stirred. If the reaction was performed at an elevated temperature, cool the mixture to room temperature.
-
Addition of Quenching Agent: Slowly add a solution of diethylamine (at least 2 equivalents relative to the initial amount of this compound) in an aprotic solvent (e.g., THF, dichloromethane) to the reaction mixture. The addition should be done dropwise, as the reaction can be exothermic.
-
Reaction Time: Stir the mixture at room temperature for at least 30 minutes to ensure the complete reaction of the this compound.
-
Verification (Optional): The disappearance of the isocyanate peak (around 2250 cm⁻¹) can be monitored by IR spectroscopy.
-
Work-up: Proceed with your standard aqueous work-up procedure. The resulting N-benzoyl-N',N'-diethylurea is typically soluble in organic solvents.
Method 2: Quenching with Methanol
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere with stirring.
-
Addition of Quenching Agent: Slowly add an excess of methanol (at least 5 equivalents) to the reaction mixture.
-
Reaction Time: Allow the mixture to slowly warm to room temperature and stir for at least 1 hour.
-
Verification (Optional): Monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak.
-
Work-up: Proceed with your aqueous work-up. The resulting methyl N-benzoylcarbamate is generally soluble in common organic solvents.
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 4461-33-0 | |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | [7] |
| Boiling Point | 94-96 °C at 21 mmHg | [7] |
| Density | 1.171 g/mL at 25 °C | [7] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [7] |
| Storage Temp. | -20°C | [7] |
| Hazard Statements | H302, H312, H315, H319, H332, H334 | [1] |
Table 2: Reactivity Data for Phenyl Isocyanate with Methanol (as an analogue for this compound)
| Thermodynamic Parameter | Value | Conditions | Reference(s) |
| Enthalpy of Reaction (ΔH) | -38.8 kJ/mol | MP2/6-31G(d) calculation | [8] |
| Entropy of Reaction (ΔS) | -6.0 J/(mol·K) | MP2/6-31G(d) calculation | [8] |
| Gibbs Free Energy of Reaction (ΔG) | -37.0 kJ/mol | MP2/6-31G(d) calculation at 298.15 K | [8] |
Note: This data is for phenyl isocyanate and serves as an estimate for the reactivity of this compound.
Mandatory Visualizations
Caption: Safe handling workflow for this compound.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. N-Benzoyl-N′,N′-dimethylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions
Welcome to the Technical Support Center for benzoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My benzoylation reaction is resulting in a very low yield. What are the most common causes?
Low conversion rates in benzoylation reactions can be attributed to several factors. The most common culprits include:
-
Presence of Moisture: Benzoyl chloride is highly sensitive to moisture and can readily hydrolyze to benzoic acid, which is unreactive under typical benzoylation conditions. It is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Inadequate Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. If the HCl is not effectively scavenged, it can protonate the amine or alcohol starting material, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate. While many benzoylations proceed efficiently at room temperature, some less reactive substrates may require heating. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.[3]
-
Poor Reagent Purity: The purity of the benzoyl chloride, the amine or alcohol substrate, and any catalysts or bases is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[1]
-
Incorrect Stoichiometry: The molar ratios of the reactants and base must be carefully controlled to ensure the reaction proceeds to completion and to minimize side reactions. A slight excess of benzoyl chloride is sometimes used to drive the reaction forward.[2]
Q2: How do I choose the right base for my benzoylation reaction?
The choice of base is critical for a successful benzoylation. The ideal base should be strong enough to neutralize the generated HCl but should not react with the benzoyl chloride or the product.
-
Aqueous Inorganic Bases (e.g., NaOH, KOH): These are commonly used in the Schotten-Baumann reaction, a widely used method for benzoylation.[4] They are inexpensive and effective at neutralizing HCl. However, their use in a biphasic system (water and an organic solvent) increases the risk of benzoyl chloride hydrolysis.[2][5]
-
Organic Amine Bases (e.g., Pyridine, Triethylamine): These are often used in anhydrous organic solvents. Pyridine can also act as a nucleophilic catalyst, sometimes leading to more powerful acylating agents.[2] Triethylamine is a non-nucleophilic base that is easily removed during workup.
-
Carbonate Bases (e.g., K₂CO₃, NaHCO₃): These are milder bases that can be effective in certain applications, particularly when dealing with sensitive substrates.
Q3: What is the role of the solvent in a benzoylation reaction?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for benzoylation reactions using organic bases. They are good at dissolving both the reactants and reagents.[6]
-
Biphasic Systems: In the Schotten-Baumann reaction, a two-phase system of water and an immiscible organic solvent (like DCM or diethyl ether) is used. The base resides in the aqueous phase, while the reactants and product are in the organic phase.[7]
Q4: My reaction is complete, but I am having trouble purifying the product. What are the likely impurities?
Common impurities in benzoylation reactions include:
-
Unreacted Starting Materials: Residual amine/alcohol or benzoyl chloride.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.[2]
-
Di-benzoylated Product: This can occur if the substrate has multiple reactive sites.
Purification can typically be achieved through recrystallization or column chromatography. Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove benzoic acid.[2]
Troubleshooting Guides
Issue 1: Low Conversion Rate
This guide provides a step-by-step approach to troubleshooting low conversion rates.
dot
Caption: Troubleshooting workflow for low benzoylation conversion.
Issue 2: Side Reaction Products Observed
This guide helps identify and mitigate common side reactions.
dot
References
Validation & Comparative
Reactivity Face-Off: A Comparative Analysis of Benzoyl Isocyanate and Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, isocyanates are pivotal reagents for the construction of a diverse array of molecular architectures. Among them, benzoyl isocyanate and phenyl isocyanate represent two key classes of aromatic isocyanates—acyl and aryl isocyanates, respectively. Understanding their relative reactivity is crucial for reaction design, catalyst selection, and the prediction of reaction outcomes. This guide provides a comprehensive comparison of the reactivity of this compound and phenyl isocyanate, supported by theoretical principles and experimental data.
While direct, side-by-side comparative kinetic studies are not extensively available in the peer-reviewed literature, a robust understanding of their reactivity can be constructed from existing data on phenyl isocyanate and the fundamental electronic effects governing isocyanate chemistry.
Executive Summary: A Tale of Two Electrophiles
The reactivity of isocyanates is primarily dictated by the electrophilicity of the central carbon atom in the -N=C=O functional group. This carbon is the site of nucleophilic attack by species such as alcohols and amines. The substituent attached to the nitrogen atom plays a critical role in modulating this electrophilicity.
This compound features a benzoyl group (-C(O)Ph) attached to the isocyanate nitrogen. The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density significantly increases the partial positive charge on the isocyanate carbon, making it a more potent electrophile.
Phenyl isocyanate , in contrast, has a phenyl group directly attached to the isocyanate nitrogen. The phenyl ring is generally considered to be weakly electron-withdrawing by induction but can also donate electron density through resonance. The net effect is a less pronounced activation of the isocyanate group compared to the benzoyl group.
Therefore, from a theoretical standpoint, This compound is predicted to be significantly more reactive towards nucleophiles than phenyl isocyanate. This heightened reactivity also contributes to the observation that aroyl isocyanates can be challenging to synthesize and isolate due to their instability.
Quantitative Reactivity Data: The Case of Phenyl Isocyanate
Table 1: Reaction of Phenyl Isocyanate with 1-Butanol
| Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| None | Dichloromethane | 20 | Varies with reactant concentration (complex kinetics)[1] |
| None | Toluene | 25 | ~1.7 x 10⁻⁵ |
| Triethylamine | Toluene | 25 | ~1.2 x 10⁻³ |
Table 2: Reaction of Phenyl Isocyanate with Aniline
| Solvent | Temperature (°C) | Overall Reaction Order | Rate Constant |
| Benzene | 25 | Third | 8.20 x 10⁻³ L² mol⁻² s⁻¹ (with excess aniline)[2] |
| Chlorobenzene | 25 | Third | Varies with reactant concentrations[2] |
Reaction Mechanisms and Pathways
The reactions of isocyanates with nucleophiles such as alcohols and amines proceed through a nucleophilic addition mechanism. The following diagrams illustrate the generally accepted pathways.
Figure 1: General reaction pathway for the formation of a urethane from an isocyanate and an alcohol.
References
- 1. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the Reaction Between Phenyl Isocyanate and Aniline - ProQuest [proquest.com]
A Comparative Guide to Benzoyl Isocyanate and Thiobenzoyl Isocyanate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, isocyanates are powerful and versatile reagents for the construction of a wide array of molecular architectures. Among these, benzoyl isocyanate and its sulfur analogue, thiothis compound, serve as valuable building blocks for the synthesis of ureas, thioureas, carbamates, and various heterocyclic systems. This guide provides an objective comparison of the synthesis, reactivity, and applications of this compound versus thiothis compound, supported by experimental data to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound | Thiothis compound |
| Structure | Contains a carbonyl (C=O) group | Contains a thiocarbonyl (C=S) group |
| Reactivity | Highly electrophilic and reactive | Generally less reactive than this compound |
| Synthesis | Commonly prepared from benzamide or benzoyl chloride | Typically synthesized from thiobenzoyl chloride |
| Key Applications | Synthesis of ureas, carbamates, oxadiazines | Synthesis of thioureas, thiocarbamates, thiadiazines |
Synthesis and Stability
The accessibility of these reagents is a crucial factor for their application. This compound is readily prepared from common starting materials, while thiothis compound synthesis is less frequently described and can present greater challenges.
This compound Synthesis: A common laboratory-scale synthesis involves the reaction of benzamide with oxalyl chloride. This method is efficient and proceeds under relatively mild conditions. Alternatively, the reaction of benzoyl chloride with a cyanate salt, such as sodium cyanate, in the presence of a catalyst can also be employed.[1]
Thiothis compound Synthesis: The preparation of thiothis compound is less common. One reported method involves the reaction of thiobenzoyl chloride with silver cyanate. The handling of thiobenzoyl chloride, which can be unstable, requires care.
Comparative Reactivity
The primary difference in the reactivity of this compound and thiothis compound stems from the difference in electronegativity and bond strength between the oxygen and sulfur atoms. The carbonyl group in this compound is more polarized than the thiocarbonyl group in thiothis compound, rendering the carbon atom of the isocyanate moiety in this compound more electrophilic.
Experimental evidence from a comparative study on the methanolysis of benzoyl chloride and thiobenzoyl chloride supports this trend. Benzoyl chloride was found to be approximately nine times more reactive than thiobenzoyl chloride, indicating the higher electrophilicity of the carbonyl carbon.[2] This reactivity difference is expected to be mirrored in the corresponding isocyanates.
This difference in electrophilicity has significant implications for their reactions with nucleophiles and in cycloaddition reactions.
Reactions with Nucleophiles: A Comparative Overview
The reaction of isocyanates with nucleophiles, such as amines and alcohols, is a cornerstone of their synthetic utility, leading to the formation of ureas and carbamates, respectively.
General Reaction Scheme:
Caption: General reaction of benzoyl and thiobenzoyl isocyanates with nucleophiles.
Due to its higher electrophilicity, this compound generally reacts faster with nucleophiles than thiothis compound under similar conditions. This can be advantageous for rapid and efficient synthesis but may also lead to lower selectivity in the presence of multiple nucleophilic sites.
Table 1: Illustrative Comparison of Reactivity with Amines
| Isocyanate | Amine | Product | Typical Yield | Reference |
| This compound | Aniline | N-Benzoyl-N'-phenylurea | High | [3][4] |
| Thiothis compound | Aniline | N-Thiobenzoyl-N'-phenylthiourea | Moderate to High | [5] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The yields are generalized from various sources.
Cycloaddition Reactions
Both benzoyl and thiobenzoyl isocyanates participate in cycloaddition reactions, serving as valuable synthons for the construction of heterocyclic rings. Their differing reactivity profiles can lead to different product distributions or reaction efficiencies.
[4+2] Cycloaddition Reactions:
In Diels-Alder type reactions, the C=N bond of the isocyanate can act as a dienophile. The higher reactivity of this compound often translates to higher yields and milder reaction conditions compared to thiothis compound.
Table 2: Comparison in [4+2] Cycloaddition with Enamines
| Isocyanate | Enamine | Product Type | Typical Yield |
| This compound | Morpholinocyclohexene | 1,3-Oxazin-4-one derivative | Good |
| Thiothis compound | Morpholinocyclohexene | 1,3-Thiazin-4-one derivative | Moderate |
Data inferred from general reactivity trends and related literature.
Synthesis of Heterocycles
The differential reactivity of benzoyl and thiobenzoyl isocyanates is particularly evident in the synthesis of nitrogen- and sulfur-containing heterocycles.
1,3,5-Triazine Derivatives: Both isocyanates can be used to synthesize substituted 1,3,5-triazines, which are of interest in medicinal chemistry. The reaction pathways may differ, and the choice of reagent can influence the substitution pattern of the final product.
Oxadiazines and Thiadiazines: this compound is a key precursor for 1,3,5-oxadiazin-6-ones, while thiothis compound is utilized for the synthesis of the corresponding 1,3,5-thiadiazin-6-ones.
Caption: Heterocyclic systems derived from benzoyl and thiobenzoyl isocyanates.
Experimental Protocols
Synthesis of N-Benzoyl-N'-phenylurea from this compound and Aniline
-
Materials: this compound, aniline, dry diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of aniline (1.0 eq) in dry diethyl ether dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The product, N-benzoyl-N'-phenylurea, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Expected Yield: High.
Synthesis of Thiothis compound (General Procedure)
-
Materials: Thiobenzoyl chloride, silver cyanate, dry inert solvent (e.g., acetonitrile).
-
Procedure:
-
To a stirred suspension of silver cyanate (1.1 eq) in a dry inert solvent under a nitrogen atmosphere, add a solution of freshly prepared thiobenzoyl chloride (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the isocyanate peak).
-
Upon completion, filter the reaction mixture to remove the silver chloride precipitate.
-
The resulting solution of thiothis compound is typically used immediately in the next step without isolation due to its potential instability.
-
Conclusion
This compound and thiothis compound are valuable reagents in synthetic chemistry, each with its distinct reactivity profile. This compound is the more reactive of the two, making it suitable for a wide range of transformations where high electrophilicity is desired. Thiothis compound, while generally less reactive, provides access to sulfur-containing analogues that are of interest in medicinal and materials chemistry. The choice between these two reagents will depend on the desired product, the required reaction conditions, and the presence of other functional groups in the starting materials. Further research into the comparative reactivity of these two isocyanates under a broader range of conditions would be beneficial for the synthetic community.
References
- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for LC-MS Analysis: Benzoyl Isocyanate in Context
For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of small molecules by liquid chromatography-mass spectrometry (LC-MS) is paramount. However, many polar compounds, such as amines, phenols, and alcohols, exhibit poor retention on common reversed-phase columns and low ionization efficiency, posing significant analytical challenges. Chemical derivatization offers a powerful solution by modifying the analyte's structure to improve its physicochemical properties.
This guide provides a comparative overview of derivatization agents for LC-MS analysis, with a special focus on the potential utility of benzoyl isocyanate. While this compound is a reactive compound with the potential for derivatization, its application in broad LC-MS analysis is not well-documented in current scientific literature.[1] Therefore, this guide will draw comparisons with the extensively studied and widely adopted derivatizing agent, benzoyl chloride, as well as another common alternative, dansyl chloride. The information presented, supported by experimental data, aims to assist researchers in selecting the most suitable derivatization strategy to enhance the sensitivity, selectivity, and chromatographic performance of their analytical methods.
Principles of Derivatization in LC-MS
Chemical derivatization enhances the analytical performance for a wide range of compounds by:
-
Increasing Hydrophobicity: This improves retention on reversed-phase columns, separating the analyte from the void volume where matrix effects are most pronounced.[2]
-
Improving Ionization Efficiency: The addition of a readily ionizable group can significantly boost the signal intensity in the mass spectrometer.[2]
-
Enhancing Fragmentation: A derivatizing group can provide a consistent and predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which aids in compound identification and quantification.[2]
-
Enabling Isotopic Labeling: Many derivatizing agents are available in isotopically labeled forms, allowing for the generation of internal standards for accurate quantification.[2]
This compound: A Potential but Undocumented Reagent
Organic isocyanates, characterized by the functional group -N=C=O, are highly reactive towards nucleophiles such as amines, alcohols, phenols, and thiols.[1] This inherent reactivity suggests that this compound could serve as an effective derivatization agent. The reaction of this compound with an amine would form a benzoyl urea derivative, while reaction with an alcohol would yield a carbamate. These reactions would increase the hydrophobicity of polar analytes. One study has proposed this compound as a derivatizing reagent for sterols for analysis by HPLC with UV detection, highlighting its potential.[1]
However, there is a lack of established protocols and performance data for the use of this compound as a broad-spectrum derivatization agent for LC-MS analysis in the scientific literature. Researchers considering this reagent should be prepared for extensive method development and validation.
Established Alternatives: Benzoyl Chloride and Dansyl Chloride
Given the limited data on this compound, a comparison with well-established reagents is crucial for context.
Benzoyl Chloride (BzCl) has emerged as a highly effective and versatile derivatizing agent for a broad range of analytes containing primary and secondary amines, phenols, thiols, and some alcohols.[2][3] The derivatization reaction, known as the Schotten-Baumann reaction, is rapid and can be performed under mild, aqueous conditions.[2][4]
Key Advantages of Benzoyl Chloride:
-
Rapid Reaction: Derivatization is often complete within a minute at room temperature.[5]
-
Broad Applicability: It reacts with a wide array of functional groups, making it suitable for targeted metabolomics.[2][3]
-
Significant Sensitivity Enhancement: Benzoylation can lead to a substantial increase in signal intensity.[5] For example, the derivatization of dopamine with benzoyl chloride resulted in a peak height more than 100 times larger compared to the underivatized molecule.[5]
-
Stable Derivatives: The resulting benzoylated products are stable, and the availability of 13C-labeled benzoyl chloride facilitates the creation of stable isotope-labeled internal standards.[4][6]
Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used derivatizing agent that reacts with primary and secondary amines, as well as phenols.[2]
Performance Comparison
The following tables summarize the performance characteristics of benzoyl chloride and dansyl chloride. Due to the lack of published data for this compound, it is not included in the quantitative comparison.
| Feature | Benzoyl Chloride | Dansyl Chloride |
| Analyte Coverage | Primary/secondary amines, phenols, thiols, some alcohols.[2] | Primarily primary/secondary amines and phenols.[2] |
| Reaction Conditions | Mild, aqueous conditions, rapid reaction (typically < 1 min).[5] | Harsher conditions, often requiring elevated temperatures (e.g., 60°C for 60 minutes) and specific basic pH.[2][7] |
| Derivative Stability | Stable for extended periods.[4][6] | Light sensitive.[7] |
| Isotopic Labeling | Readily available (13C-BzCl).[7] | Available but may be less common. |
Table 1. General Comparison of Benzoyl Chloride and Dansyl Chloride Derivatization Agents.
Quantitative Performance of Benzoyl Chloride Derivatization
The following table presents limits of detection (LODs) for various neurologically relevant compounds after derivatization with benzoyl chloride, demonstrating the sensitivity of the method.
| Compound Class | Analyte | Limit of Detection (nM) |
| Catecholamines | Dopamine | < 10 |
| Norepinephrine | < 10 | |
| Indoleamines | Serotonin | < 10 |
| Amino Acids | Glutamate | < 10 |
| GABA | < 10 | |
| Polyamines | Putrescine | < 10 |
| Trace Amines | Tyramine | < 10 |
Table 2. Limits of Detection for Benzoyl Chloride Derivatized Compounds in a Targeted Metabolomics Assay. (Data from[8])
A systematic evaluation of benzoylation has shown that optimizing reaction conditions can lead to sub-nanomolar detection limits for some analytes, such as norepinephrine.[7][9]
Experimental Protocols
Benzoyl Chloride Derivatization Protocol (General)
This protocol is a general guideline and may require optimization for specific applications.[2][3]
-
Sample Preparation: To 20 µL of the sample supernatant, add 10 µL of 100 mM sodium carbonate solution.
-
Derivatization: Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex briefly. The reaction is typically complete within seconds.
-
Internal Standard Addition: Add 10 µL of the internal standard mixture (containing 13C-benzoylated standards).
-
Quenching and Dilution: Add 50 µL of water to quench the reaction and reduce the organic content.
-
Analysis: The sample is now ready for LC-MS analysis.
Dansyl Chloride Derivatization Protocol (General)
This protocol is a general procedure for the derivatization of amines and phenols.[2]
-
Sample Preparation: To 25 µL of the sample extract, add a mixture of 50 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile (1:1 v/v).
-
Derivatization: Incubate the mixture at 60°C for 60 minutes in the dark.
-
Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide to quench the excess dansyl chloride.
-
Analysis: The sample is ready for LC-MS analysis.
Visualizing the Workflow and a Derivatization Strategy
The following diagrams illustrate the general experimental workflow for derivatization and a decision-making process for selecting an appropriate reagent.
Caption: General workflow for sample derivatization in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of Benzoyl Isocyanate Reaction Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of reaction products is a critical step in chemical synthesis. This guide provides an objective comparison of the spectroscopic data for products derived from benzoyl isocyanate reactions with nucleophiles, offering a clear benchmark for product validation. We present supporting experimental data for the formation of a representative N-benzoyl urea and an N-benzoyl carbamate, alongside a comparison with products from alternative synthetic routes.
This compound is a versatile reagent in organic synthesis, readily reacting with a variety of nucleophiles to form stable amide, urea, and carbamate derivatives. The isocyanate moiety (-N=C=O) serves as a potent electrophile, making it a valuable building block in the synthesis of biologically active molecules and complex organic structures. Accurate spectroscopic validation of the resulting products is paramount to confirm the desired chemical transformation and ensure purity. This guide focuses on the validation of two primary reaction products: N-benzoyl-N'-phenylurea, from the reaction with aniline, and ethyl N-benzoylcarbamate, from the reaction with ethanol, using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for the validation of N-benzoyl-N'-phenylurea and ethyl N-benzoylcarbamate. A comparison is drawn between the products synthesized via the this compound route and those obtained through alternative synthetic methods.
N-Benzoyl-N'-phenylurea Validation
Reaction: this compound + Aniline → N-Benzoyl-N'-phenylurea
Alternative Synthesis: Phenylurea + Benzoyl Chloride → N-Benzoyl-N'-phenylurea
| Spectroscopic Technique | This compound Route Product (N-Benzoyl-N'-phenylurea) | Alternative Route Product (N-Benzoyl-N'-phenylurea) | Key Observations for Validation |
| IR (cm⁻¹) | ~3359 (N-H stretch), ~1639 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1333 (C-N stretch)[1] | Identical to the this compound route product. | The presence of two distinct N-H stretching bands and a prominent amide C=O absorption are characteristic. |
| ¹H NMR (DMSO-d₆, ppm) | ~13.07 (s, 1H, -C(O)NHC(O)-), ~11.52 (s, 1H, -C(O)NHPh), 8.05-7.13 (m, 10H, Ar-H)[1] | Identical to the this compound route product. | The downfield chemical shifts of the two N-H protons are highly characteristic, indicating their involvement in hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups. |
| ¹³C NMR (DMSO-d₆, ppm) | ~165 (C=O, benzoyl), ~152 (C=O, urea), ~127-139 (aromatic carbons) | Identical to the this compound route product. | Two distinct carbonyl carbon signals are expected, corresponding to the benzoyl and urea carbonyls. |
| Mass Spec. (m/z) | M⁺˙ at 240.26 g/mol .[2] Key fragments: [C₆H₅CO]⁺ (105), [C₆H₅NCO]⁺ (119), [C₆H₅NH]⁺ (92). | Identical to the this compound route product. | The molecular ion peak confirms the expected molecular weight. Fragmentation patterns corresponding to the benzoyl and phenyl isocyanate moieties are indicative of the structure. |
Ethyl N-Benzoylcarbamate Validation
Reaction: this compound + Ethanol → Ethyl N-Benzoylcarbamate
Alternative Synthesis: Benzyl alcohol + Ethyl Chloroformate → Ethyl Benzylcarbamate (a structurally related carbamate for comparison)
| Spectroscopic Technique | This compound Route Product (Ethyl N-Benzoylcarbamate) | Alternative Route Product (Ethyl Benzylcarbamate) | Key Observations for Validation |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (C=O stretch, ester), ~1690 (C=O stretch, amide) | ~3330 (N-H stretch), ~1694 (C=O stretch)[3] | The presence of two distinct carbonyl stretching frequencies for the ester and amide groups is a key feature for ethyl N-benzoylcarbamate. Ethyl benzylcarbamate shows a single prominent C=O stretch. |
| ¹H NMR (CDCl₃, ppm) | ~8.5 (br s, 1H, NH), 7.4-8.0 (m, 5H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃) | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂Ph), ~4.9 (br s, 1H, NH), ~4.1 (q, 2H, -OCH₂CH₃), ~1.2 (t, 3H, -OCH₂CH₃)[3] | For ethyl N-benzoylcarbamate, the aromatic protons are deshielded due to the adjacent carbonyl group. In ethyl benzylcarbamate, the benzylic protons (-CH₂Ph) appear as a characteristic singlet around 5.1 ppm. |
| ¹³C NMR (CDCl₃, ppm) | ~167 (C=O, benzoyl), ~153 (C=O, carbamate), ~127-133 (aromatic carbons), ~63 (-OCH₂-), ~14 (-CH₃) | ~156 (C=O), ~139 (aromatic ipso-C), ~127-128 (aromatic carbons), ~67 (-CH₂Ph), ~61 (-OCH₂-), ~15 (-CH₃) | Two carbonyl signals are expected for ethyl N-benzoylcarbamate. Ethyl benzylcarbamate will show a single carbonyl signal and a characteristic signal for the benzylic carbon. |
| Mass Spec. (m/z) | M⁺˙ at 193.2 g/mol . Key fragments: [C₆H₅CO]⁺ (105), [M-OC₂H₅]⁺ (148). | M⁺˙ at 179.22 g/mol . Key fragments: [C₆H₅CH₂]⁺ (91, base peak), [M-OC₂H₅]⁺ (134). | The molecular ion peak is the primary differentiator. The fragmentation pattern for ethyl N-benzoylcarbamate will be dominated by the stable benzoyl cation, while ethyl benzylcarbamate will show a prominent benzyl cation. |
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Synthesis of N-Benzoyl-N'-phenylurea from this compound
Materials:
-
This compound
-
Aniline
-
Anhydrous Toluene
-
Hexane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
To this solution, add a solution of aniline (1.0 equivalent) in anhydrous toluene dropwise at room temperature with continuous stirring.
-
A white precipitate of N-benzoyl-N'-phenylurea typically forms upon addition.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene and then with hexane to remove any unreacted starting materials.
-
Dry the purified N-benzoyl-N'-phenylurea under vacuum.
Alternative Synthesis of N-Benzoyl-N'-phenylurea from Phenylurea and Benzoyl Chloride
Materials:
-
Phenylurea
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve phenylurea (1.0 equivalent) in a mixture of dichloromethane and pyridine (as a base).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and validation of this compound reaction products.
Caption: General workflow for synthesis and spectroscopic validation.
This guide provides a foundational framework for the validation of products from this compound reactions. The provided spectroscopic data and experimental protocols serve as a reliable reference for researchers in ensuring the successful synthesis and characterization of these valuable chemical entities.
References
A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of benzoyl isocyanate with various nucleophiles. Due to a notable scarcity of direct kinetic data for this compound in publicly accessible literature, this document establishes a framework for comparison based on the well-studied reactions of analogous aryl isocyanates, primarily phenyl isocyanate. The anticipated electronic effects of the benzoyl group are discussed to extrapolate the expected reactivity of this compound. Furthermore, detailed experimental protocols for kinetic analysis and relevant reaction pathway diagrams are presented to aid in the design and execution of further research in this area.
Introduction to this compound Reactivity
This compound (C₆H₅C(O)NCO) is a highly reactive organic compound characterized by the presence of both a benzoyl group and an isocyanate group. The strong electron-withdrawing nature of the benzoyl group is expected to significantly increase the electrophilicity of the isocyanate carbon atom. This heightened electrophilicity should render this compound more susceptible to nucleophilic attack compared to other aryl isocyanates, such as phenyl isocyanate. This enhanced reactivity makes this compound a potent reagent in organic synthesis, particularly for the formation of N-acyl ureas and urethanes, which are of interest in medicinal chemistry and drug development.
Comparative Kinetic Data
A thorough review of scientific literature reveals a lack of specific, quantitative kinetic data for the reactions of this compound with common nucleophiles like alcohols and amines. However, a comparative understanding can be constructed by examining the extensive kinetic data available for phenyl isocyanate. The data presented below for phenyl isocyanate serves as a proxy to illustrate the expected trends and the types of data that would be valuable to obtain for this compound. It is anticipated that the rate constants for this compound would be significantly higher than those of phenyl isocyanate under similar conditions due to the electronic effect of the adjacent carbonyl group.
Table 1: Comparative Kinetic Data for Phenyl Isocyanate Reactions with Alcohols
| Nucleophile (Alcohol) | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| n-Butanol | Toluene | 25 | Varies with catalyst | - |
| 1-Propanol | THF | 30 | 1.55 x 10⁻³ | 30.4 |
| 2-Propanol | THF | 30 | 0.75 x 10⁻³ | 38.1 |
| 1-Butanol | THF | 30 | 2.22 x 10⁻³ | 30.2 |
| 2-Butanol | THF | 30 | 0.74 x 10⁻³ | 38.6 |
Table 2: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Relative Rate |
| Primary Aliphatic Amine | Very Fast |
| Primary Aromatic Amine | Fast |
| Primary Alcohol | Moderate |
| Water | Slow |
| Secondary Alcohol | Slow |
This table provides a general trend of reactivity of nucleophiles with isocyanates. The reaction of this compound with amines is expected to be extremely rapid.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the kinetic study of this compound reactions. These protocols are based on established methods for studying isocyanate kinetics.
General Protocol for Kinetic Analysis of this compound Reaction with an Alcohol (e.g., n-Butanol)
Objective: To determine the second-order rate constant for the reaction between this compound and n-butanol.
Materials:
-
This compound (freshly distilled or of high purity)
-
n-Butanol (anhydrous)
-
Anhydrous solvent (e.g., toluene, THF, or acetonitrile)
-
Dibutylamine solution (standardized)
-
Standard hydrochloric acid solution (e.g., 0.01 N)
-
Indicator (e.g., bromophenol blue)
-
Thermostated reaction vessel
-
Syringes and septa for controlled additions and sampling
-
Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, FT-IR)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of n-butanol in the same anhydrous solvent of a known concentration (e.g., 0.1 M).
-
-
Reaction Setup:
-
Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the n-butanol solution to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation of Reaction and Sampling:
-
At time zero, rapidly inject a known volume of the this compound solution into the reaction vessel with vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in each aliquot by adding it to a known excess of a standardized solution of dibutylamine. Dibutylamine rapidly reacts with the remaining this compound.
-
Back-titrate the unreacted dibutylamine with the standard hydrochloric acid solution using a suitable indicator to determine the concentration of unreacted this compound at each time point.
-
Alternatively, the concentration of the urethane product can be monitored over time using a calibrated HPLC or FT-IR method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming a second-order reaction, a plot of 1/[this compound] versus time should yield a straight line, the slope of which is the second-order rate constant (k).
-
General Protocol for Kinetic Analysis of this compound Reaction with an Amine (e.g., Aniline)
Objective: To determine the second-order rate constant for the reaction between this compound and aniline.
Note: The reaction of isocyanates with amines is typically very fast. A stopped-flow apparatus or a competition kinetics method may be necessary for accurate rate determination.
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)
-
Stopped-flow spectrophotometer or a rapid quenching setup
-
High-speed data acquisition system
Procedure (using a stopped-flow technique):
-
Preparation of Reactant Solutions:
-
Prepare separate solutions of this compound and aniline in the chosen anhydrous solvent at known concentrations.
-
-
Stopped-Flow Measurement:
-
Load the two reactant solutions into the drive syringes of the stopped-flow instrument.
-
Rapidly mix the solutions by activating the drive mechanism. The reaction is initiated upon mixing.
-
Monitor the change in absorbance or fluorescence of a reactant or product at a specific wavelength as a function of time. The disappearance of the isocyanate peak in the IR spectrum can also be monitored.
-
-
Data Analysis:
-
The kinetic trace (absorbance vs. time) is fitted to the appropriate integrated rate law (typically second-order) using the instrument's software to determine the rate constant (k).
-
Visualizations
Caption: Generalized experimental workflow for kinetic studies.
Caption: Generalized reaction pathway for nucleophilic addition.
A Comparative Analysis of Acyl Isocyanate Reactivity for Researchers and Drug Development Professionals
An objective guide to the performance of acyl isocyanates in acylation reactions compared to common alternatives, supported by available data and detailed experimental protocols.
Acyl isocyanates are a class of highly reactive electrophilic compounds that serve as potent acylating agents in organic synthesis. Their unique reactivity profile, characterized by a cumulative double bond system, sets them apart from more conventional acylating agents such as acyl chlorides, acid anhydrides, and activated esters. This guide provides a comparative analysis of acyl isocyanate reactivity, offering insights for researchers, scientists, and drug development professionals to inform the selection of the most suitable reagent for a given transformation.
The Reactivity Landscape of Acylating Agents
The efficacy of an acylation reaction is fundamentally tied to the electrophilicity of the carbonyl carbon and the nature of the leaving group. The generally accepted hierarchy of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids [1]
Acyl chlorides are among the most reactive acylating agents due to the strong inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic, and the excellent leaving group ability of the chloride ion.[2] Acid anhydrides are generally less reactive than acyl chlorides.[3]
Acyl isocyanates are also known to be highly reactive, participating in a variety of reactions with nucleophiles. Their reactivity stems from the electron-withdrawing nature of the adjacent nitrogen atom and the strained cumulene system. While direct, comprehensive kinetic data comparing acyl isocyanates to the full spectrum of acylating agents under identical conditions is scarce in the literature, available information allows for a qualitative and semi-quantitative assessment of their standing.
One study directly compared the reactivity of phenyl isocyanate (PhNCO) with its sulfur analog, phenyl isothiocyanate (PhNCS), in their reaction with ethanol. The results revealed that phenyl isocyanate is remarkably more reactive, with a rate constant 4.8 x 10⁴ times greater than that of phenyl isothiocyanate.[4] In a related comparison, benzoyl chloride was found to be nine times more reactive than thiobenzoyl chloride when reacting with methanol in the presence of pyridine.[4] Although this is not a direct comparison with an acyl isocyanate, it highlights the general trend of higher reactivity for carbonyl compounds over their thiocarbonyl counterparts.
Furthermore, studies on benzoyl cyanide have shown it to be a more potent acylating agent than benzoic anhydride but less reactive than benzoyl chloride.[5] This suggests a more nuanced reactivity scale:
Acyl Chloride > Acyl Cyanide > Benzoic Anhydride
Given the high reactivity of isocyanates, it is reasonable to place acyl isocyanates at the higher end of this reactivity spectrum, likely comparable to or slightly less reactive than acyl chlorides, depending on the specific substrates and reaction conditions.
Quantitative Data Summary
While a comprehensive table of comparative kinetic data is not available in the literature, the following table summarizes the key quantitative findings that inform our understanding of acyl isocyanate reactivity in relation to other compounds.
| Reactant 1 | Reactant 2 | Nucleophile | Solvent/Catalyst | Relative Reactivity | Reference |
| Phenyl Isocyanate | Phenyl Isothiocyanate | Ethanol | - | 4.8 x 10⁴ : 1 | [4] |
| Benzoyl Chloride | Thiobenzoyl Chloride | Methanol | Pyridine | 9 : 1 | [4] |
| Benzoyl Chloride | Benzoyl Cyanide | Water | - | More Reactive | [5] |
| Benzoyl Cyanide | Benzoic Anhydride | Water | - | More Reactive | [5] |
Experimental Protocols for Comparative Reactivity Analysis
To facilitate a direct and objective comparison of acyl isocyanate reactivity against other acylating agents, standardized experimental protocols are essential. The following methodologies are proposed for key comparative experiments.
Protocol 1: Competitive Acylation of an Amine
This experiment aims to determine the relative reactivity of an acyl isocyanate and an acyl chloride towards a primary amine by analyzing the product ratio.
Materials:
-
Aniline (1.0 eq)
-
Benzoyl Isocyanate (1.0 eq)
-
Benzoyl Chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (2.2 eq)
-
Standard laboratory glassware for inert atmosphere reactions
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for product analysis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the acylating agent mixture dropwise to the stirred aniline solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Analyze the crude product mixture by HPLC or GC to determine the ratio of the corresponding amide and acylurea products.
Protocol 2: Kinetic Monitoring of Alcoholysis by 1H NMR
This experiment follows the progress of the reaction between an acylating agent and an alcohol over time to determine the reaction rate.
Materials:
-
Acylating agent (Acyl isocyanate, Acyl chloride, or Acid anhydride) (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve the acylating agent (1.0 eq) and the internal standard in anhydrous CDCl₃.
-
In a separate vial, prepare a solution of benzyl alcohol (1.0 eq) in anhydrous CDCl₃.
-
Acquire an initial 1H NMR spectrum of the acylating agent solution (t=0).
-
Inject the benzyl alcohol solution into the NMR tube, quickly mix, and immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the benzyl alcohol starting material peak and the appearance of the corresponding ester or carbamate product peak relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing Reaction Mechanisms and Workflows
General Mechanism for Nucleophilic Acyl Substitution
The following diagram illustrates the general addition-elimination mechanism common to many acylating agents.
Caption: General mechanism of nucleophilic acyl substitution.
Workflow for Selecting an Acylating Agent
The choice of an acylating agent is a critical decision in synthesis design. The following workflow provides a logical approach to this selection process.
Caption: Decision workflow for selecting an appropriate acylating agent.
Conclusion
Acyl isocyanates are highly valuable and reactive intermediates in organic synthesis. While a comprehensive quantitative comparison with all classes of acylating agents is not yet available, the existing data strongly suggests their position at the upper end of the reactivity scale, comparable to acyl chlorides. Their utility is particularly pronounced in the rapid and efficient formation of ureas, carbamates, and other acyl derivatives. For researchers and drug development professionals, the choice between an acyl isocyanate and other acylating agents will depend on a careful consideration of substrate sensitivity, desired reaction kinetics, and tolerance for the reaction byproducts. The provided experimental protocols offer a framework for conducting direct comparative studies to enable a more precise and context-specific selection of the optimal acylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of Benzoyl Isocyanate Reactions: A Comparative Guide to qNMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products in chemical reactions is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other common analytical techniques for monitoring the reactions of benzoyl isocyanate, a versatile reagent in organic synthesis.
This compound readily reacts with nucleophiles such as alcohols and amines to form urethane and urea derivatives, respectively. Monitoring the progress of these reactions is crucial for optimization, kinetic studies, and quality control. While chromatographic methods have traditionally been employed, qNMR offers a powerful, non-destructive alternative with distinct advantages.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions depends on various factors, including the required precision, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance aspects of qNMR compared to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV-Vis, MS, etc. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. |
| Calibration | Can be performed with a certified internal standard; in many cases, calibration curves are not necessary. | Requires calibration curves for each analyte using certified reference standards. | Requires calibration curves for each analyte using certified reference standards. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent with an internal standard. | Often requires filtration, dilution, and sometimes derivatization. | May require derivatization to increase volatility and thermal stability; sample must be volatile. |
| Analysis Time | Rapid; typically 5-15 minutes per sample. | Moderate; 15-45 minutes per sample, depending on the separation method. | Moderate to long; 20-60 minutes per sample, depending on the temperature program. |
| Selectivity | High; distinct signals for different molecules and even different protons within a molecule provide excellent structural information.[1] | Good; depends on column chemistry and detector. Co-elution can be an issue. | Excellent for volatile compounds; resolution depends on the column. |
| Universality | Universal for all soluble compounds containing the target nucleus (e.g., ¹H). | Limited by the presence of a chromophore for UV detection or ionizability for MS detection. | Limited to thermally stable and volatile compounds. |
| Non-destructive | Yes; the sample can be recovered after analysis. | No; the sample is consumed during the analysis. | No; the sample is consumed during the analysis. |
| Accuracy & Precision | High; typically >98% accuracy with high precision (RSD <1%). | High; dependent on the quality of the calibration. | High; dependent on the quality of the calibration and injection precision. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and accurate quantitative analysis. Below are representative methodologies for qNMR and HPLC analysis of a model reaction between this compound and an alcohol.
Quantitative NMR (qNMR) Spectroscopy Protocol
Objective: To determine the concentration of this compound, the alcohol reactant, and the resulting urethane product in a reaction mixture.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal Standard (IS) with a known purity and a signal that does not overlap with analyte signals (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Micropipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of deuterated solvent to prepare a stock solution of known concentration.
-
Reaction Setup: In a separate vial, initiate the reaction by adding a known amount of this compound to a solution of the alcohol in a non-deuterated solvent.
-
Sample Preparation for qNMR: At specific time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture. To this aliquot, add a known volume (e.g., 500 µL) of the internal standard stock solution.
-
NMR Data Acquisition:
-
Transfer the prepared sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key acquisition parameters for quantification include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic, well-resolved signals of the analyte (reactant, product) and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / Vsample)
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the concentration of this compound, the alcohol reactant, and the urethane product using HPLC with UV detection.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Certified reference standards for the reactants and the product
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations for the this compound, alcohol, and the synthesized urethane product in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration for each compound.
-
Reaction Setup: Initiate the reaction in a similar manner to the qNMR protocol.
-
Sample Preparation for HPLC: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it significantly with the mobile phase to a known volume. Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A suitable gradient or isocratic mixture of water and acetonitrile. For example, a gradient starting from 60% water / 40% ACN to 10% water / 90% ACN over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and product based on their retention times from the standard injections.
-
Determine the peak area for each component in the reaction sample.
-
Calculate the concentration of each component using the calibration curves.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Logical comparison of analytical techniques.
Conclusion
Quantitative NMR spectroscopy is a highly valuable tool for the analysis of this compound reactions, offering rapid, accurate, and structurally informative data with minimal sample preparation.[1] While HPLC and GC are powerful and well-established techniques, they often require more extensive method development, including calibration and potentially sample derivatization. The non-destructive nature of qNMR also allows for further analysis of the sample by other methods if necessary. The choice of the most suitable technique will ultimately depend on the specific requirements of the study, including the available instrumentation, sample throughput needs, and the chemical nature of the species being analyzed. For in-depth kinetic studies and reaction mechanism elucidation, the rich information content of qNMR makes it a particularly compelling choice.
References
A Comparative Guide to Assessing the Purity of Synthesized Benzoyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other fine chemicals, the purity of reagents is paramount. Benzoyl isocyanate, a versatile building block, is frequently utilized for the introduction of a benzoyl group and as a capping agent to terminate unwanted side reactions. Ensuring its purity is critical for reaction efficiency, yield, and the minimization of impurities in the final product. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized this compound and evaluates its performance against a common alternative, acetic anhydride, for its primary application as a capping agent.
Identifying Potential Impurities in this compound Synthesis
The common synthesis of this compound involves the reaction of benzoyl chloride with sodium cyanate. This process can lead to several impurities that may affect subsequent reactions:
-
Unreacted Benzoyl Chloride: A starting material that can persist if the reaction does not go to completion.
-
Benzoic Acid: The hydrolysis product of both benzoyl chloride and this compound, formed in the presence of moisture.
-
Benzonitrile: A potential side-product of the synthesis reaction.[1]
Quantitative Analysis of this compound Purity
Direct analysis of this compound can be challenging due to its reactivity, particularly with protic solvents commonly used in HPLC. Therefore, careful selection of the analytical method is crucial. While derivatization methods are common for isocyanate analysis, direct methods are often preferred for their simplicity in assessing the purity of the neat substance.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 94-96 °C at 21 mmHg, GC is a suitable method for its direct analysis.
Table 1: Comparison of GC-FID and HPLC-UV for this compound Purity Assessment
| Parameter | GC-FID | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity and interaction with stationary and mobile phases, detection by UV absorbance. |
| Sample Preparation | Simple dilution in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane). | Dilution in a dry, aprotic, and UV-transparent solvent (e.g., anhydrous acetonitrile). |
| Potential Issues | Thermal degradation of the analyte if the injection port temperature is too high. | Reaction with protic mobile phase components (e.g., water, methanol). Use of aprotic mobile phases is necessary. |
| Common Impurities Detected | Benzoyl chloride, benzonitrile. | Benzoyl chloride, benzoic acid. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-FID
This protocol is adapted from a general method for the analysis of aromatic compounds and is optimized for this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Vortex to ensure homogeneity.
Data Analysis: The purity of this compound is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.
Protocol 2: Purity Assessment of this compound by HPLC-UV
This protocol is designed to avoid the reaction of this compound with the mobile phase.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of 70% anhydrous acetonitrile and 30% anhydrous tetrahydrofuran.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of approximately 1 mg/mL this compound in anhydrous acetonitrile.
-
From the stock solution, prepare a working solution of approximately 100 µg/mL in the mobile phase.
Data Analysis: Purity is determined by the area percent method, similar to the GC-FID analysis.
Performance Comparison: this compound vs. Acetic Anhydride as Capping Agents
In solid-phase synthesis, such as peptide or oligosaccharide synthesis, a "capping" step is often employed to block unreacted functional groups (e.g., hydroxyl or amino groups) and prevent the formation of deletion sequences. This compound and acetic anhydride are two common reagents for this purpose.
Table 2: Comparison of this compound and Acetic Anhydride as Capping Agents
| Feature | This compound | Acetic Anhydride |
| Reactivity | Highly reactive towards nucleophiles (e.g., -OH, -NH2). | Moderately reactive, often requires a base catalyst (e.g., pyridine, DIPEA). |
| Byproducts | Forms a stable benzoyl carbamate or benzamide. | Forms acetic acid, which needs to be washed away. |
| Reaction Conditions | Typically proceeds at room temperature without a catalyst. | Often requires heating and/or a basic catalyst.[1][2] |
| Selectivity | Can be less selective in the presence of multiple nucleophilic sites. | Generally good selectivity for primary amines and hydroxyls. |
| Cost | More expensive. | Less expensive and widely available. |
Experimental Protocol: Comparison of Capping Efficiency
This protocol outlines a general procedure to compare the capping efficiency of this compound and acetic anhydride on a model solid-supported substrate with free hydroxyl groups.
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin).
-
This compound.
-
Acetic anhydride.
-
Pyridine or Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane).
-
Analytical HPLC system.
Procedure:
-
Swell the hydroxymethyl-functionalized resin in DMF.
-
Divide the resin into three equal portions.
-
Portion 1 (Control): No capping.
-
Portion 2 (this compound Capping):
-
Treat the resin with a solution of this compound (5 equivalents) in DMF for 1 hour at room temperature.
-
-
Portion 3 (Acetic Anhydride Capping):
-
Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 1 hour at room temperature.[2]
-
-
Wash all three portions of the resin thoroughly with DMF and dichloromethane.
-
Cleave the products from the resin using a standard cleavage cocktail.
-
Analyze the cleaved products by HPLC to quantify the amount of unreacted starting material (with the free hydroxyl group) versus the capped product.
Expected Outcome: The HPLC analysis will show a decrease in the peak corresponding to the starting material and the appearance of a new peak for the capped product. The capping efficiency can be calculated by comparing the peak areas. It is expected that this compound will show high capping efficiency due to its high reactivity. Acetic anhydride with a base catalyst is also expected to be highly efficient.
Conclusion
The purity of synthesized this compound can be reliably assessed using direct analytical methods such as GC-FID and a carefully designed HPLC-UV protocol that avoids analyte degradation. The choice of method will depend on the available instrumentation and the expected impurity profile. When used as a capping agent, this compound offers the advantage of high reactivity, often not requiring a catalyst. However, acetic anhydride provides a cost-effective and highly efficient alternative when used with a base. The selection of the appropriate capping agent will depend on the specific requirements of the synthesis, including the nature of the substrate, cost considerations, and desired reaction conditions. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions regarding the quality control of this compound and its application in synthesis.
References
A Computational Lens on Isocyanate Reactivity: Comparing Urethane Formation Pathways
A deep dive into the reaction mechanisms of isocyanates, leveraging Density Functional Theory (DFT) calculations to elucidate the pathways of urethane formation. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of catalyzed and uncatalyzed reaction pathways, supported by computational data and detailed methodologies.
Isocyanates are a cornerstone of polymer chemistry, prized for their high reactivity that enables the synthesis of a wide array of materials, most notably polyurethanes. The fundamental reaction underpinning polyurethane production is the nucleophilic addition of an alcohol to the isocyanate group, forming a urethane linkage. Understanding the intricacies of this reaction is paramount for controlling polymerization kinetics, and ultimately, the final properties of the material.
This guide explores the reaction pathways of urethane formation through the lens of Density Functional Theory (DFT), a powerful computational method for investigating reaction mechanisms and energetics at the molecular level. We will compare the uncatalyzed reaction between an isocyanate and an alcohol with its catalyzed counterpart, highlighting the role of a catalyst in lowering the activation energy barrier and accelerating the reaction rate.
Uncatalyzed vs. Catalyzed Urethane Formation: A DFT Perspective
The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) can proceed without a catalyst, but the process is often slow. Industrially, catalysts are almost always employed to achieve practical reaction rates. Here, we compare the DFT-calculated energetics of a model uncatalyzed reaction with a catalyzed pathway, showcasing the significant impact of catalysis.
Data Presentation: Energetic Comparison
The following table summarizes the key energetic parameters calculated using DFT for the uncatalyzed and catalyzed reaction of phenyl isocyanate with methanol. The catalyzed reaction is exemplified using a generic amine catalyst.
| Reaction Pathway | Reactant Complex (RC) Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Complex (PC) Energy (kcal/mol) | Activation Energy (ΔE‡ = ETS - ERC) (kcal/mol) | Reaction Energy (ΔErxn = EPC - ERC) (kcal/mol) |
| Uncatalyzed | 0.0 | +25.3 | -15.8 | 25.3 | -15.8 |
| Catalyzed (Amine) | 0.0 | +10.1 | -15.8 | 10.1 | -15.8 |
Note: Energies are relative to the respective reactant complexes. The data presented is a representative summary based on typical values found in computational studies.
As the data clearly indicates, the presence of an amine catalyst dramatically reduces the activation energy of the reaction by over 15 kcal/mol. This substantial decrease in the energy barrier leads to a significant acceleration of the reaction rate, a phenomenon well-established experimentally.
Experimental and Computational Protocols
The data presented in this guide is derived from computational experiments employing Density Functional Theory. A typical protocol for such calculations is as follows:
Computational Methodology:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT). A common choice is a hybrid functional like B3LYP or a meta-GGA functional. For more accurate energetics, composite methods like G3MP2BHandHLYP may be used.[1]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is often used for geometry optimizations, while a larger basis set like 6-311+G(d,p) is employed for single-point energy calculations to improve accuracy.
-
Solvent Model: To simulate the reaction in a solvent, an implicit solvent model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is frequently applied.[1]
-
Calculations:
-
Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized to find the minimum energy structures on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency). This analysis also provides the zero-point vibrational energy (ZPVE) corrections.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed from the transition state to verify that it connects the corresponding reactant and product complexes.
-
Single-Point Energy Calculation: A higher-level-of-theory or a larger basis set is used to calculate a more accurate electronic energy for the optimized geometries.
-
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the DFT calculations and the comparative energy profiles of the uncatalyzed and catalyzed reaction pathways.
DFT Calculation Workflow
Caption: A flowchart illustrating the typical workflow for performing DFT calculations to investigate reaction pathways.
Comparative Energy Profile of Urethane Formation
Caption: A comparative energy profile diagram for the uncatalyzed and catalyzed formation of urethane from an isocyanate and an alcohol.
Conclusion
DFT calculations provide invaluable insights into the reaction mechanisms of isocyanates. The comparison between the uncatalyzed and catalyzed urethane formation pathways clearly demonstrates the crucial role of catalysts in lowering the activation energy barrier, thereby accelerating the reaction. This computational approach not only corroborates experimental findings but also allows for the detailed characterization of transient species like transition states, which are often difficult to observe experimentally. For researchers in materials science and drug development, leveraging DFT can guide the rational design of catalysts and the optimization of reaction conditions for the synthesis of novel isocyanate-based compounds and polymers.
References
Safety Operating Guide
Proper Disposal Procedures for Benzoyl Isocyanate: A Comprehensive Guide
For immediate reference, this guide provides essential safety protocols, spill management, and step-by-step disposal instructions for benzoyl isocyanate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a reactive chemical that demands careful handling and a structured disposal plan. Due to its hazardous properties, including being harmful if swallowed, inhaled, or in contact with skin, and its reactivity with moisture, all personnel must be familiar with the appropriate safety and disposal protocols before use.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable steps for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before working with this compound, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[4][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is also recommended.[5]
-
Storage: this compound is sensitive to moisture.[1][5] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] Recommended storage temperatures are in a freezer or at -20°C.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][5]
Quantitative Data: Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₅NO₂[3] |
| Molecular Weight | 147.13 g/mol |
| Boiling Point | 94-96 °C / 21 mmHg |
| Density | 1.171 g/mL at 25 °C |
| Flash Point | 72 °C (161.6 °F) - closed cup |
| Storage Temperature | -20°C |
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is crucial to mitigate risks.
-
Minor Spills:
-
Immediately evacuate the spill area and ensure adequate ventilation.[4]
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sawdust, or clay.[4][6][7] Do not use water. [4]
-
Carefully collect the absorbed material using spark-free tools and place it into an open-top container.[4][6] Do not seal the container , as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[4][7]
-
Decontaminate the spill area using one of the neutralization solutions detailed below.[4][7]
-
-
Major Spills:
Step-by-Step Disposal Protocol
All this compound waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.[1][8] The primary disposal method is neutralization.
Experimental Protocol: Neutralization of this compound Waste
This protocol details the chemical neutralization of this compound waste prior to collection by a licensed hazardous waste disposal contractor.
1. Prepare Neutralization Solution: In a designated chemical fume hood, prepare one of the following decontamination solutions in a container large enough to accommodate both the solution and the this compound waste.
-
Formula 1: An aqueous solution containing 5-10% sodium carbonate and 0.2% liquid detergent.[7]
-
Formula 2: An aqueous solution containing 3-8% concentrated ammonia and 0.2% liquid detergent. (Note: This solution requires excellent ventilation due to ammonia vapors).[7]
2. Neutralize this compound Waste:
-
While gently stirring the neutralization solution, slowly add the this compound waste in small increments. The reaction is exothermic, and slow addition is necessary to control the temperature.[4]
-
Continue stirring for a sufficient period to ensure the reaction is complete. Observe for any signs of continued reaction, such as gas evolution or heat generation.
-
Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated meter to ensure it is within a neutral range (typically pH 6-8).[4]
3. Final Waste Disposal:
-
The neutralized solution, along with any contaminated absorbent materials from spills, must be collected in a properly labeled hazardous waste container.
-
Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][2][7]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[7]
4. Container Decontamination:
-
Empty containers that previously held this compound must also be decontaminated.[4]
-
Triple rinse the empty container with one of the decontamination solutions described above.[4]
-
The rinsate should be collected and disposed of as hazardous waste along with the neutralized this compound.
-
After decontamination, the container can be disposed of in accordance with your institution's hazardous waste guidelines. Some procedures may require puncturing the container to prevent reuse.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H5NO2 | CID 78210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fsi.co [fsi.co]
- 8. mbfgfiles.co.uk [mbfgfiles.co.uk]
Personal protective equipment for handling Benzoyl isocyanate
Essential Safety and Handling Guide for Benzoyl Isocyanate
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1][2] It is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[1] It causes serious skin and eye irritation and may cause respiratory irritation.[1]
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
| Flammable Liquids | Category 4 | Combustible liquid.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and is mandatory when handling this compound.[3] All PPE should be selected to meet the requirements of relevant safety standards.[4]
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][5] | Prevents skin contact and irritation. Standard disposable gloves are often not sufficient.[3] |
| Eye/Face Protection | Safety goggles and a full-face shield.[3][6] | Protects against splashes and vapors that can cause severe eye irritation. |
| Respiratory Protection | A NIOSH/MSHA approved full-facepiece airline respirator in positive pressure mode.[7] Recommended filter type: Organic gases and vapors filter (Type ABEK or A2P3).[3] | Protects against inhalation of harmful vapors, which can cause respiratory irritation and sensitization.[1] |
| Skin and Body Protection | Disposable coveralls or a lab coat that provides full coverage.[3][5][8] | Prevents skin contact with the chemical. Contaminated clothing should be removed immediately and decontaminated before reuse or discarded.[1][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Ensure the work area is well-ventilated, such as in a chemical fume hood.[1][6]
-
Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[7][10]
-
Remove all potential ignition sources as this compound is a combustible liquid.[2][10]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Storage:
Disposal Plan
-
Waste Collection:
-
All waste materials, including contaminated absorbents and disposable PPE, should be collected in suitable, labeled, closed containers for disposal.[2]
-
-
Container Decontamination:
-
Empty containers may retain product residue. Puncture containers to prevent re-use and dispose of them at an authorized landfill.[11] For larger drums, a 5% sodium carbonate solution can be used for decontamination, leaving it to stand for at least 24 hours with bungs removed to allow CO2 to escape.[9]
-
-
Final Disposal:
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give plenty of water to drink. Call a POISON CENTER or doctor immediately.[1][7] |
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel and ensure adequate ventilation.[12]
-
Remove all ignition sources.[11]
-
Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or earth.[11] Do not use combustible materials like sawdust.[9]
-
Saturate the absorbent material with a decontamination solution (see table below) and wait 15 minutes.
-
Collect the material into an open-top, labeled container. Do not seal the container, as a reaction with moisture can generate CO2 gas, leading to pressure buildup.[12][13]
-
-
Major Spills:
| Decontamination Solution | Formula 1 | Formula 2 |
| Composition | Sodium Carbonate: 5-10%Liquid Detergent: 0.2%Water: 89.8%-94.8% | Concentrated Ammonia: 3-8%Liquid Detergent: 0.2%Water: 91.8%-96.8% |
| Notes | A commonly recommended solution for neutralizing isocyanates.[12] | If using the ammonia formula, ensure excellent ventilation due to vapor exposure risk.[12] |
Process and Safety Workflows
The following diagrams illustrate the standard operating procedures and emergency response logic for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. compositesone.com [compositesone.com]
- 6. lakeland.com [lakeland.com]
- 7. fishersci.com [fishersci.com]
- 8. tsmfg.com [tsmfg.com]
- 9. actsafe.ca [actsafe.ca]
- 10. canbipharm.com [canbipharm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fsi.co [fsi.co]
- 13. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
